2-Ethoxyethanethiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-2-5-3-4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHZEAOYIJBZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169639 | |
| Record name | 2-Ethoxyethanethiol | |
| Source | EPA DSSTox | |
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Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17362-04-8 | |
| Record name | 2-Ethoxyethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17362-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxyethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXYETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT795DE88E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Ethoxyethanethiol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethanethiol, a bifunctional organic molecule, possesses both an ether and a thiol group. This unique structural arrangement imparts a distinct set of physical and chemical properties, making it a compound of interest in various scientific domains. This technical guide provides a detailed summary of the known physical and chemical characteristics of this compound, intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H10OS | PubChem[1] |
| Molecular Weight | 106.19 g/mol | PubChem[1] |
| Boiling Point | 128.1 °C at 760 mmHg | LookChemicals |
| 37-40 °C at 15 Torr | ChemicalBook[2] | |
| Density | 0.923 g/cm³ | LookChemicals |
| 0.9412 g/cm³ | ChemicalBook[2] | |
| Flash Point | 31.3 °C | LookChemicals |
| Melting Point | Data not available | |
| Solubility | Data not available |
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 17362-04-8 | PubChem[1] |
| Synonyms | 2-Ethoxyethyl mercaptan, 2-Mercaptoethyl ethyl ether, 5-Mercapto-3-oxapentane, β-Mercaptoethyl ethyl ether | LookChemicals, PubChem[1] |
Synthesis and Reactivity
Synthesis
A potential two-step synthesis could involve:
-
Formation of 2-chloroethyl ethyl ether: Reacting sodium ethoxide with an excess of 2-chloroethanol.
-
Conversion to this compound: Subsequent reaction of the resulting 2-chloroethyl ethyl ether with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
Disclaimer: The following is a theoretical synthesis pathway and has not been experimentally validated from the search results.
Logical Workflow for a Plausible Synthesis:
Caption: Plausible two-step synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the thiol (-SH) and ether (C-O-C) functional groups.
-
Thiol Group: The thiol group is the more reactive site.
-
Acidity: It is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a potent nucleophile.
-
Oxidation: Thiols can be oxidized to form disulfides. Mild oxidizing agents would yield diethyl disulfide ether, while stronger oxidizing agents could lead to the formation of sulfonic acids.
-
-
Ether Group: The ether linkage is generally stable and less reactive. It is susceptible to cleavage under harsh conditions, such as with strong acids (e.g., HBr or HI).
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties or the synthesis of this compound are not available in the reviewed literature. For general guidance on the characterization of organic compounds, researchers can refer to standard laboratory manuals in organic chemistry.
Applications and Research Directions
While specific applications of this compound are not widely documented, its bifunctional nature suggests potential utility in several areas:
-
Materials Science: As a molecule capable of forming self-assembled monolayers (SAMs) on metal surfaces (via the thiol group), it could be used to modify surface properties, imparting hydrophilicity or serving as a linker for further functionalization.
-
Drug Development: The thiol group is a key functional group in many biologically active molecules and can be a target for covalent inhibitors. The ethoxy group can modify the lipophilicity and pharmacokinetic properties of a parent molecule.
-
Organic Synthesis: It can serve as a building block in the synthesis of more complex molecules, introducing both an ether and a thiol functionality.
Further research is required to fully elucidate the properties and potential applications of this compound. The lack of extensive data highlights an opportunity for further investigation into its synthesis, reactivity, and utility in various scientific and industrial fields.
References
2-Ethoxyethanethiol CAS number and molecular structure
CAS Number: 17362-04-8 Molecular Formula: C₄H₁₀OS
This technical guide provides a comprehensive overview of 2-Ethoxyethanethiol, including its molecular structure, physicochemical properties, and potential synthetic routes. The information is tailored for researchers, scientists, and professionals in drug development.
Molecular Structure
The molecular structure of this compound consists of an ethyl group attached to an oxygen atom, which is in turn bonded to an ethyl group bearing a thiol (sulfhydryl, -SH) functional group.
IUPAC Name: this compound
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 17362-04-8 | [1] |
| Molecular Formula | C₄H₁₀OS | [1] |
| Molecular Weight | 106.19 g/mol | [1] |
| Boiling Point | 107-108°C | [2] |
| Density | 0.99 g/cm³ | [2] |
| Flash Point | 15°C | [2] |
| Refractive Index | 1.412 (22°C) | [2] |
Experimental Protocols
Step 1: Synthesis of 2-Chloroethyl Ethyl Ether from 2-Ethoxyethanol
A common method for converting alcohols to alkyl chlorides is by reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[3][4]
-
Materials: 2-Ethoxyethanol, thionyl chloride, pyridine (or other suitable base), and an appropriate solvent (e.g., diethyl ether).
-
Procedure:
-
In a well-ventilated fume hood, cool a solution of 2-ethoxyethanol in the chosen solvent in an ice bath.
-
Slowly add thionyl chloride to the solution while stirring. The reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux to ensure the reaction goes to completion.
-
After cooling, the reaction mixture is worked up by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.
-
The crude 2-chloroethyl ethyl ether can be purified by distillation.[4]
-
Step 2: Synthesis of this compound from 2-Chloroethyl Ethyl Ether
The conversion of the alkyl chloride to the thiol can be achieved via nucleophilic substitution with a thiolating agent, such as sodium hydrosulfide (NaSH).[5] This is analogous to the Williamson ether synthesis where an alkoxide is the nucleophile.[6][7]
-
Materials: 2-Chloroethyl ethyl ether, sodium hydrosulfide, and a polar aprotic solvent (e.g., dimethylformamide or acetone).
-
Procedure:
-
Dissolve 2-chloroethyl ethyl ether in the chosen solvent.
-
Add sodium hydrosulfide to the solution and stir the mixture. The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, the reaction mixture is cooled and partitioned between water and a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.
-
The solvent is removed by rotary evaporation, and the resulting this compound can be purified by distillation.
-
Mandatory Visualization
Proposed Synthesis Workflow for this compound
General Role of Thiols in Redox Signaling
While no specific signaling pathways involving this compound have been documented, the thiol functional group plays a crucial role in many biological redox signaling pathways.[8][9] The diagram below illustrates a general mechanism of how protein thiols can act as redox switches.
This diagram illustrates how reactive oxygen species (ROS) can oxidize the thiol group of a cysteine residue in a protein to a sulfenic acid. This modification can alter the protein's function, leading to changes in downstream signaling. The sulfenic acid can be further modified, for example, by glutathionylation, which is also a key part of redox regulation.[9] Thiols in drug molecules can participate in similar reactions, influencing cellular redox states and signaling pathways.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[2-(2-methoxyethoxy)ethoxy]-ethanethiol synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Ethoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethoxyethanethiol, a crucial intermediate in various chemical and pharmaceutical applications. The document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data where available. Visual diagrams of the synthetic pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound (CAS No. 17362-04-8) is a thiol compound characterized by an ethoxy group, which imparts unique solubility and reactivity properties.[1] Its synthesis is of significant interest for the development of novel pharmaceuticals and functional materials. This guide will focus on the two most prevalent and well-established methods for its preparation: the reaction of a 2-ethoxyethyl halide with thiourea followed by hydrolysis, and the nucleophilic substitution of a 2-ethoxyethyl halide with sodium hydrosulfide.
Synthesis Pathways
The two primary pathways for the synthesis of this compound are outlined below. Both methods start from a common precursor, a 2-ethoxyethyl halide, which can be synthesized from 2-ethoxyethanol.
Pathway 1: Synthesis via Isothiouronium Salt Intermediate
This widely used method involves a two-step process: the formation of an S-(2-ethoxyethyl)isothiouronium salt from a 2-ethoxyethyl halide and thiourea, followed by the alkaline hydrolysis of this intermediate to yield the desired thiol.[2][3] This pathway is generally favored for its high yields and the formation of clean products.[3]
Reaction Scheme:
Caption: Synthesis of this compound via an Isothiouronium Salt.
Pathway 2: Direct Nucleophilic Substitution with Hydrosulfide
This pathway involves the direct reaction of a 2-ethoxyethyl halide with an alkali metal hydrosulfide, typically sodium hydrosulfide (NaSH). This is a more direct, one-pot synthesis, but can sometimes be associated with the formation of dialkyl sulfide byproducts.
Reaction Scheme:
Caption: Direct Synthesis of this compound with Sodium Hydrosulfide.
Experimental Protocols
The following are detailed, adaptable experimental protocols for the synthesis of this compound based on established procedures for analogous compounds.[2][4]
Protocol 1: Synthesis of this compound via Isothiouronium Salt
This protocol is adapted from the well-established synthesis of thiols from alkyl halides and thiourea.
Step 1: Formation of S-(2-Ethoxyethyl)isothiouronium Halide
Caption: Experimental Workflow for the Thiourea-based Synthesis.
Materials:
-
2-Ethoxyethyl bromide (or chloride)
-
Thiourea
-
Ethanol (95% or absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-ethoxyethyl bromide and thiourea in 95% ethanol.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
After cooling, add a 1.5 molar excess of sodium hydroxide dissolved in water to the reaction mixture.
-
Reflux the mixture for an additional 2-3 hours. During this time, the thiol will form.
-
Cool the reaction mixture to room temperature. The this compound may separate as an oily layer.
-
Separate the organic layer. Acidify the aqueous layer with dilute sulfuric or hydrochloric acid and extract with diethyl ether.
-
Combine the organic layer and the ethereal extracts. Wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound using Sodium Hydrosulfide
This protocol provides a more direct route to the target compound.
Materials:
-
2-Ethoxyethyl chloride (or bromide)
-
Sodium hydrosulfide (NaSH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium hydrosulfide in a mixture of ethanol and water.
-
Heat the solution to a gentle reflux.
-
Slowly add 2-ethoxyethyl chloride to the refluxing solution.
-
After the addition is complete, continue to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric or sulfuric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the product by vacuum distillation.
Data Presentation
| Parameter | Pathway 1 (Thiourea) | Pathway 2 (NaSH) | Notes |
| Starting Material | 2-Ethoxyethyl bromide/chloride | 2-Ethoxyethyl chloride/bromide | Bromides are generally more reactive. |
| Key Reagents | Thiourea, NaOH | Sodium Hydrosulfide | |
| Solvent | Ethanol | Ethanol/Water | |
| Reaction Time | 5 - 7 hours | 2 - 4 hours | |
| Typical Yield | 70 - 90% | 50 - 70% | Yields are highly dependent on reaction conditions. |
| Purity (after distillation) | >95% | >90% | Purity can be assessed by GC-MS and NMR. |
| Key Byproducts | Urea | Di-(2-ethoxyethyl) sulfide |
Physicochemical and Spectroscopic Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₄H₁₀OS | PubChem |
| Molecular Weight | 106.19 g/mol | PubChem |
| Boiling Point | 134-136 °C (at 760 mmHg) | Chemical Supplier Data |
| ¹H NMR (CDCl₃) | δ 1.22 (t, 3H), 1.60 (t, 1H), 2.68 (q, 2H), 3.52 (q, 2H), 3.59 (t, 2H) | Predicted/Typical |
| ¹³C NMR (CDCl₃) | δ 15.2, 24.8, 66.5, 71.2 | Predicted/Typical |
| IR (neat) | ~2550 cm⁻¹ (S-H stretch) | Typical |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways, each with its own advantages and considerations. The thiourea-based method generally offers higher yields and cleaner product formation, while the sodium hydrosulfide route provides a more direct, one-pot synthesis. The choice of pathway will depend on the specific requirements of the researcher, including desired yield, purity, and available starting materials. The provided protocols and data serve as a comprehensive guide for the successful laboratory-scale synthesis of this important chemical intermediate.
References
- 1. 2-[2-(2-methoxyethoxy)ethoxy]-ethanethiol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Commercial Suppliers of High-Purity 2-Ethoxyethanethiol: A Technical Guide
This technical guide provides an in-depth overview of commercial suppliers of high-purity 2-Ethoxyethanethiol, tailored for researchers, scientists, and professionals in drug development. The guide includes a summary of supplier information, detailed experimental protocols for synthesis and purity analysis, and an exploration of the applications of such compounds in pharmaceutical research, contextualized by relevant biological pathways.
Commercial Availability
High-purity this compound is available from a number of chemical suppliers. The purity levels and available quantities can vary, so it is advisable to contact the suppliers directly for the most current and detailed information. The following table summarizes publicly available information for some commercial suppliers.
| Supplier | Purity Specification | Notes |
| MuseChem | ≥95% | For research use only. Not for therapeutic use.[1] |
| HENAN NEW BLUE CHEMICAL CO.,LTD | 99% | Available in metric ton quantities. |
| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Available from 10 grams. |
| Chemlyte Solutions | 99.0% | Available from 100 grams. For R&D and commercial use. |
| Dayang Chem (Hangzhou) Co., Ltd. | ≥98% | Important raw material and intermediate in organic synthesis and pharmaceuticals. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a 2-ethoxyethyl halide or sulfonate with a source of sulfhydryl anion. The following is a representative protocol based on analogous syntheses of similar thiols.
Reaction:
-
Step 1: Formation of a Thiouronium Salt: 2-Ethoxyethyl bromide is reacted with thiourea in an alcoholic solvent, such as ethanol, under reflux. This forms a stable isothiouronium salt intermediate.
-
Step 2: Hydrolysis to the Thiol: The intermediate is then hydrolyzed, typically by heating with a strong base like sodium hydroxide, to yield this compound. Acidification of the reaction mixture liberates the free thiol.
Detailed Methodology:
-
Reaction Setup: A round-bottom flask is charged with 2-ethoxyethyl bromide (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, a solution of sodium hydroxide (2.5 equivalents) in water is added to the flask. The mixture is then heated to reflux for an additional 2-3 hours.
-
Workup: The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.
-
Extraction: The aqueous solution is extracted with a suitable organic solvent, for example, dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Purity Assessment by HPLC with Fluorescence Detection
The purity of this compound can be quantitatively assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. Since thiols themselves are not fluorescent, a pre-column derivatization step with a fluorescent labeling agent is necessary. Monobromobimane (mBBr) is a common reagent for this purpose, as it selectively reacts with thiols to produce a highly fluorescent and stable thioether.[1][2][3][4]
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as a buffer at a slightly alkaline pH (e.g., pH 8) to facilitate the reaction with mBBr.
-
Derivatization: An aliquot of the sample solution is mixed with a solution of monobromobimane in a non-nucleophilic organic solvent like acetonitrile. The reaction is typically allowed to proceed in the dark at room temperature for a set period.
-
Reaction Quenching: The derivatization reaction is stopped by the addition of an acid, such as methanesulfonic acid.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[2]
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the bimane-thiol adduct (e.g., excitation at 378 nm and emission at 492 nm).[2]
-
-
Quantification: The purity is determined by comparing the peak area of the this compound-bimane adduct to the total area of all peaks in the chromatogram. A standard of known concentration can be used for absolute quantification.
Applications in Research and Drug Development
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its chemical properties as a low-molecular-weight thiol make it a compound of interest for researchers in this field. The thiol functional group is crucial in various biological and synthetic contexts.
Role of Thiols in Biological Systems and Drug Discovery
Low-molecular-weight thiols are essential for maintaining cellular redox homeostasis.[5] Glutathione, a tripeptide thiol, is a primary example and serves as a key antioxidant, protecting cells from damage by reactive oxygen species (ROS).[5][6] The thiol group is a strong nucleophile, allowing it to react with and detoxify electrophilic species. This reactivity is harnessed in drug development in several ways:
-
Antioxidant and Cytoprotective Agents: Thiol-containing drugs can act as antioxidants and are used to treat conditions associated with oxidative stress.[7]
-
Nucleophilic Building Blocks in Synthesis: The thiol group can be used to introduce sulfur into molecules during the synthesis of new drug candidates. Thioethers and other sulfur-containing moieties are present in many pharmaceuticals.
-
Bioconjugation: The selective reactivity of thiols, particularly the cysteine residues in proteins, is widely used for bioconjugation. This allows for the site-specific attachment of drugs, imaging agents, or other molecules to proteins and antibodies.[8]
The study of simple thiols like this compound can provide insights into the fundamental chemical and biological interactions of the thiol group, which can inform the design of more complex drug molecules.
Visualizations
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: The role of glutathione (a low-molecular-weight thiol) in mitigating oxidative stress.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 6. Physiological importance of glutathione in health and disease - Journal of Translational Medical Research [journal.bums.ac.ir]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Ethoxyethanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxyethanethiol, a bifunctional molecule of interest in various chemical and pharmaceutical research areas. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Molecular Structure and Spectroscopic Overview
This compound (C₄H₁₀OS) possesses both an ether and a thiol functional group. This unique combination influences its chemical reactivity and is clearly delineated in its spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.
Structure: CH₃CH₂OCH₂CH₂SH
Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for this compound based on established principles of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.20 | Triplet | 3H | CH₃-CH₂-O |
| ~1.3-1.5 | Triplet | 1H | -SH |
| ~2.70 | Quartet | 2H | O-CH₂-CH₂-SH |
| ~3.50 | Quartet | 2H | CH₃-CH₂-O |
| ~3.65 | Triplet | 2H | O-CH₂-CH₂-SH |
Note: The thiol proton (-SH) signal can be broad and its chemical shift is concentration and solvent dependent. It may also exhibit coupling to the adjacent methylene group.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~15 | CH₃-CH₂-O |
| ~25 | O-CH₂-CH₂-SH |
| ~67 | CH₃-CH₂-O |
| ~70 | O-CH₂-CH₂-SH |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H (alkane) stretching |
| 2600-2550 | Weak | S-H (thiol) stretching |
| 1450-1380 | Medium | C-H bending |
| 1120-1085 | Strong | C-O-C (ether) stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 106.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 106 | [CH₃CH₂OCH₂CH₂SH]⁺ (Molecular Ion) |
| 73 | [CH₂CH₂SH]⁺ |
| 61 | [CH₂SH]⁺ |
| 59 | [CH₃CH₂O]⁺ |
| 47 | [CH₂S]⁺ |
| 45 | [CH₃CH₂]⁺ |
| 33 | [SH]⁺ |
| 29 | [CH₃CH₂]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A solution of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Protocol for Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a neat liquid like this compound, a single drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or salt plates is recorded to subtract atmospheric and instrumental interferences.
-
The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and introduction into the ion source, or by direct injection if the sample is pure.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow Visualization
The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:
The Solubility Profile of 2-Ethoxyethanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Ethoxyethanethiol in common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including its potential use as a synthetic building block or intermediate in drug discovery. This document outlines its qualitative solubility, provides a detailed experimental protocol for quantitative determination, and presents a logical workflow for solubility assessment.
Core Properties of this compound
This compound (C4H10OS, CAS No. 17362-04-8) is a thiol compound characterized by an ethyl ether group.[1][2] Its structure, containing both a polar thiol group and a moderately non-polar ether linkage with an alkyl chain, suggests it will exhibit a range of solubilities in organic solvents. The principle of "like dissolves like" is a key determinant of its miscibility with other liquids.[3]
Qualitative Solubility Data
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The thiol and ether groups can participate in hydrogen bonding with the hydroxyl group of alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polarity of the ketone carbonyl group is compatible with the polar functional groups of this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | The ether linkage in this compound is structurally similar to these solvents, promoting miscibility. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have moderate polarity and are generally good solvents for a wide range of organic compounds. |
| Aromatic | Toluene, Benzene | Soluble | The non-polar ethyl group of this compound will interact favorably with these non-polar aromatic solvents. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Soluble | While the alkyl chain promotes some solubility, the polar thiol and ether groups may limit miscibility in highly non-polar alkanes. |
| Amides | Dimethylformamide (DMF) | Miscible | DMF is a polar aprotic solvent that is an excellent solvent for a wide variety of organic compounds. |
| Water | Sparingly Soluble | The presence of polar functional groups allows for some interaction with water, but the alkyl chain limits overall miscibility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following method outlines a procedure for determining the solubility of this compound in a given solvent using UV-Vis spectrophotometry with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), a common method for thiol quantification.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Ellman's reagent (DTNB)
-
Tris buffer (or another suitable buffer compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
UV-Vis spectrophotometer
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.
-
To remove any suspended micro-droplets, centrifuge the vial at a moderate speed.
-
-
Sample Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.
-
Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.
-
-
Thiol Quantification using Ellman's Reagent:
-
Prepare a stock solution of DTNB in a suitable buffer.
-
In a cuvette, mix a known volume of the diluted this compound solution with the DTNB solution.
-
Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) for the color to develop fully. The thiol group of this compound will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
-
Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer. Use a blank solution containing the solvent and DTNB for background correction.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
React each standard with DTNB as described in step 4 and measure the absorbance.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Calculation of Solubility:
-
Using the absorbance of the diluted sample and the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a thiol compound like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility characteristics of this compound. For mission-critical applications, it is imperative that the qualitative assessments presented here are confirmed by quantitative experimental data as outlined in the provided protocol.
References
- 1. This compound | C4H10OS | CID 28497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemydata.com [chemydata.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Ethylhexanethiol | C8H18S | CID 110968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylethanethiol | C8H10S | CID 78126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
Unveiling the Potential of 2-Ethoxyethanethiol in Advanced Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Ethoxyethanethiol, a thiol-containing organic molecule, is emerging as a versatile building block and surface modifier in various scientific domains. Its unique combination of a flexible ethoxy group and a reactive thiol moiety makes it a compelling candidate for applications ranging from nanomaterial science to developmental biology. This technical guide provides an in-depth overview of the current research applications of this compound, presenting key quantitative data, detailed experimental protocols, and logical workflows to facilitate its adoption in novel research endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C4H10OS | PubChem |
| Molecular Weight | 106.19 g/mol | PubChem |
| pKa | 9.38 (in water at 25°C) | Theoretical estimation of the aqueous pKas of thiols |
| Boiling Point | 128.1 °C at 760 mmHg | LookChemicals |
| Density | 0.923 g/cm³ | LookChemicals |
| Flash Point | 31.3 °C | LookChemicals |
Research Application I: Surface Functionalization of Gold Nanoparticles
The thiol group of this compound exhibits a strong affinity for gold surfaces, making it an excellent ligand for the functionalization of gold nanoparticles (AuNPs). This surface modification can be leveraged to tune the hydrophilicity, stability, and biocompatibility of AuNPs for various applications, including drug delivery, sensing, and catalysis.
A notable application of this compound is in the study of mixed ligand-protected AuNPs. In a recent study, configurationally biased Monte Carlo (CBMC) simulations were employed to investigate the surface composition of ultrasmall AuNPs co-functionalized with this compound and a more hydrophobic thiol, dodecanethiol. This research provides valuable insights into the competitive binding and spatial arrangement of different ligands on the nanoparticle surface, which is crucial for designing AuNPs with precisely controlled surface properties.
Logical Workflow for a CBMC Simulation Study
The following diagram illustrates the logical workflow for a computational study investigating the surface of mixed-ligand functionalized gold nanoparticles using CBMC simulations.
Caption: Workflow for CBMC simulation of mixed-ligand functionalized AuNPs.
Experimental Protocol: Functionalization of Gold Nanoparticles with Thiol Ligands
While the aforementioned study is computational, a general experimental protocol for the functionalization of gold nanoparticles with thiol ligands, such as this compound, is provided below. This protocol is based on established ligand exchange methods.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
This compound
-
Dodecanethiol
-
Ethanol
-
Centrifuge
-
Spectrophotometer (for UV-Vis analysis)
Procedure:
-
Ligand Solution Preparation: Prepare separate solutions of this compound and dodecanethiol in ethanol at a concentration of 10 mM.
-
Ligand Exchange Reaction:
-
To a solution of citrate-stabilized AuNPs, add the desired amount of the this compound solution. For mixed-ligand functionalization, the dodecanethiol solution can be added subsequently or simultaneously.
-
The total thiol-to-gold molar ratio should be optimized based on the nanoparticle size and desired surface coverage.
-
Gently agitate the mixture at room temperature for 12-24 hours to allow for complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant, which contains excess ligands and displaced citrate ions.
-
Resuspend the AuNP pellet in fresh ethanol and repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound thiols.
-
-
Characterization:
-
Resuspend the final purified AuNPs in a suitable solvent.
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy to confirm the stability and plasmon resonance of the nanoparticles. The surface plasmon resonance peak may shift slightly upon ligand exchange.
-
Further characterization techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Fourier-Transform Infrared (FTIR) spectroscopy can be used to determine the size, dispersity, and surface functionalization of the nanoparticles.
-
Research Application II: Developmental Toxicity Screening
In the field of drug development and toxicology, understanding the potential adverse effects of novel chemical entities is paramount. This compound has been evaluated in preliminary developmental toxicity screening studies to assess its potential impact on maternal health and fetal development.
In one such study, pregnant CD-1 mice were administered this compound orally during a critical period of gestation. The study evaluated maternal toxicity and several reproductive endpoints.
Quantitative Data from a Preliminary Developmental Toxicity Study
The following table summarizes the key findings from a preliminary developmental toxicity study of this compound in mice.
| Parameter | Control Group | This compound (175 mg/kg/day) | Reference |
| Maternal Mortality | 0/50 | 0/50 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |
| Number of Litters | 22 | 22 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |
| Live Pups per Litter | 10.4 ± 1.6 | 9.1 ± 3.2 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |
| Neonatal Survival (%) | 99.6 ± 4.5 | 92.3 ± 20.2 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |
| Pup Weight at Birth (g) | 1.4 ± 0.2 | 1.4 ± 0.2 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |
| Pup Weight Gain by Day 3 (g) | 0.4 ± 0.1 | 0.5 ± 0.2 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |
Data are presented as mean ± standard deviation.
Experimental Workflow for a Preliminary Developmental Toxicity Study
The diagram below outlines the experimental workflow for a typical preliminary developmental toxicity screening study in mice.
Caption: Workflow for a preliminary developmental toxicity study in mice.
Synthesis of this compound
A reliable and well-documented synthesis protocol is essential for researchers wishing to utilize this compound. While several synthetic routes exist, a common method involves the reaction of 2-ethoxyethyl bromide with a sulfur source like thiourea, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Ethoxyethyl bromide
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.
-
Add 2-ethoxyethyl bromide to the solution.
-
Reflux the mixture for 3-4 hours. The formation of a white precipitate (the isothiouronium salt) will be observed.
-
Allow the reaction mixture to cool to room temperature and then cool further in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.
-
-
Hydrolysis to the Thiol:
-
In a separate round-bottom flask, prepare a solution of sodium hydroxide in water.
-
Add the collected isothiouronium salt to the NaOH solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
Carefully acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the thiolate to form the thiol.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a thorough literature review and adherence to all applicable safety protocols. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
2-Ethoxyethanethiol reactivity with common functional groups
An In-Depth Technical Guide to the Reactivity of 2-Ethoxyethanethiol with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C4H10OS) is an organosulfur compound featuring a thiol functional group and an ether linkage.[1] Its unique structure imparts a set of chemical properties that make it a versatile reagent and building block in various synthetic applications, including pharmaceuticals and materials science. The nucleophilicity of the thiol group is the primary driver of its reactivity, allowing it to participate in a wide array of chemical transformations. This document provides a comprehensive overview of the reactivity of this compound with several common and important functional groups, supported by generalized experimental protocols and reaction pathways.
Due to the limited availability of specific quantitative data for this compound in the literature, the information, reaction conditions, and expected outcomes presented herein are based on the well-established and general reactivity patterns of thiols.[2][3]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H10OS[1] |
| Molecular Weight | 106.19 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 17362-04-8[1][4] |
| Appearance | Colorless liquid (presumed based on similar thiols) |
| Odor | Pungent, characteristic of thiols[5] |
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]
Core Reactivity Profiles
The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom. The thiol proton is weakly acidic (typical thiol pKa is around 10-11), and deprotonation with a base generates a highly nucleophilic thiolate anion (RS⁻), which is a potent reactant in many substitution and addition reactions.[2][3]
Reactivity with Aldehydes and Ketones: Thioacetal Formation
Thiols react with aldehydes and ketones in the presence of an acid catalyst (Lewis or Brønsted) to form thioacetals or thioketals.[10][11] This reaction is often used as a method for protecting carbonyl groups in multi-step syntheses.[10] The reaction proceeds through an initial nucleophilic attack of the thiol on the carbonyl carbon to form a hemithioacetal, which then reacts with a second thiol molecule to yield the stable thioacetal.[10]
References
- 1. This compound | C4H10OS | CID 28497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. This compound CAS#: 17362-04-8 [m.chemicalbook.com]
- 5. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Thioacetal - Wikipedia [en.wikipedia.org]
- 11. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and decomposition of 2-Ethoxyethanethiol
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₄H₁₀OS) is a thiol compound incorporating an ether linkage, utilized in various chemical syntheses. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and application, particularly in the context of pharmaceutical development where process safety and impurity profiling are paramount. This guide provides a comprehensive overview of the thermal behavior of this compound, including its predicted decomposition mechanisms, potential hazardous byproducts, and recommended analytical methodologies for its characterization. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from analogous compounds, primarily ethanethiol, to infer its thermal decomposition characteristics.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various experimental and processing conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀OS | PubChem[1] |
| Molecular Weight | 106.19 g/mol | PubChem[1] |
| Boiling Point | 37-40 °C at 15 Torr | - |
| Density | 0.9412 g/cm³ | - |
| pKa | 9.38 (at 25 °C) | - |
| Synonyms | 2-ethoxyethane-1-thiol, Ethyl cellosolve thiol | PubChem[1] |
Predicted Thermal Decomposition Pathways
Applying these principles to this compound, the following primary decomposition routes are proposed:
-
Route 1: C-S Bond Homolysis: The carbon-sulfur bond is typically the weakest bond in a thiol, making its homolytic cleavage a likely primary decomposition step, forming an ethoxyethyl radical and a sulfhydryl radical.
-
Route 2: C-C Bond Homolysis: Cleavage of the carbon-carbon bond can also occur, leading to the formation of an ethoxy radical and a 2-mercaptoethyl radical.
-
Route 3: Molecular Elimination of H₂S: An intramolecular elimination reaction can lead to the formation of ethyl vinyl ether and hydrogen sulfide.
-
Route 4: C-O Bond Homolysis: Cleavage of the ether linkage is another possibility, yielding an ethyl radical and a 2-mercaptoethoxy radical.
These primary radical species can then undergo a variety of secondary reactions, such as hydrogen abstraction, disproportionation, and recombination, to form a complex mixture of final decomposition products.
Caption: Predicted primary thermal decomposition pathways of this compound.
Potential Hazardous Decomposition Products
Based on the predicted decomposition pathways, a number of hazardous substances may be formed upon thermal decomposition of this compound. A summary of these potential products and their associated hazards is provided in Table 2.
Table 2: Potential Hazardous Decomposition Products and Their Associated Hazards
| Potential Product | Chemical Formula | Primary Hazard(s) |
| Hydrogen Sulfide | H₂S | Highly toxic, flammable, corrosive |
| Ethyl Vinyl Ether | C₄H₈O | Flammable, may form explosive peroxides |
| Acetaldehyde | C₂H₄O | Flammable, carcinogen, irritant |
| Ethylene | C₂H₄ | Flammable |
| Sulfur Oxides (SOx) | SO₂, SO₃ | Toxic, corrosive, respiratory irritants |
| Carbon Monoxide | CO | Highly toxic, flammable |
| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |
The formation of these products underscores the importance of conducting thermal decomposition studies in a well-ventilated area and with appropriate personal protective equipment.
Experimental Protocols for Thermal Stability Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is observed (e.g., 500 °C).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) over a desired temperature range.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Exothermic peaks in the DSC thermogram indicate decomposition events. The onset temperature and enthalpy of decomposition can be calculated from these peaks.
Caption: General experimental workflow for thermal analysis of this compound.
Logical Relationship: Temperature and Decomposition Rate
The rate of chemical decomposition is highly dependent on temperature. This relationship is generally described by the Arrhenius equation. For this compound, as the temperature increases, the rate of decomposition is expected to increase exponentially. This relationship is critical for defining safe operating and storage temperatures.
Caption: Logical relationship between temperature and the rate of decomposition.
Conclusion and Recommendations
While specific experimental data on the thermal stability of this compound is limited, a conservative approach based on the known chemistry of analogous thiols is warranted. It is predicted to decompose at elevated temperatures to produce hazardous substances, including hydrogen sulfide and flammable organic compounds.
For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:
-
Perform comprehensive thermal hazard analysis: Conduct TGA and DSC experiments to determine the actual onset temperature and energy of decomposition.
-
Implement strict temperature controls: Based on the experimental data, establish maximum safe operating and storage temperatures with a significant safety margin.
-
Ensure adequate ventilation: All handling of this compound at elevated temperatures should be performed in a well-ventilated fume hood or glove box.
-
Utilize appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety glasses, and a lab coat. In situations with a potential for inhalation exposure, respiratory protection may be necessary.
-
Develop an emergency response plan: This plan should address potential incidents such as spills, fires, and unexpected decomposition events.
By adhering to these recommendations, the risks associated with the thermal instability of this compound can be effectively managed, ensuring a safe laboratory and manufacturing environment.
References
Methodological & Application
Application Notes and Protocols for Thiol-Ene Click Chemistry with 2-Ethoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and a generalized protocol for performing thiol-ene click chemistry using 2-Ethoxyethanethiol. This reaction is a powerful tool for efficient and specific covalent bond formation, with wide-ranging applications in drug development, bioconjugation, and materials science.[1]
Introduction to Thiol-Ene Click Chemistry
The thiol-ene reaction is a radical-mediated addition of a thiol (-SH) group to an alkene (ene) functional group, resulting in the formation of a stable thioether linkage.[1] This reaction falls under the umbrella of "click chemistry" due to its high efficiency, rapid reaction rates, stereoselectivity, and minimal byproducts.[1] The most common method for initiating the thiol-ene reaction is through photopolymerization, where a photoinitiator generates radicals upon exposure to UV light, which then propagate the reaction.[1] This photo-initiation allows for excellent spatial and temporal control over the reaction.
The reaction proceeds via a radical chain mechanism:
-
Initiation: A photoinitiator generates a radical species upon UV irradiation.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol (this compound), forming a thiyl radical.
-
Propagation: The thiyl radical adds across the double bond of the 'ene' substrate in an anti-Markovnikov fashion, creating a carbon-centered radical.
-
Chain Transfer & Propagation: The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction.
Applications in Research and Drug Development
The versatility and biocompatibility of the thiol-ene reaction make it highly suitable for various applications in the life sciences:
-
Bioconjugation: Covalently attaching biomolecules, such as peptides, proteins, and nucleic acids, to other molecules like drugs or imaging agents.
-
Drug Delivery: The formation of hydrogels and nanoparticles for controlled drug release.
-
Surface Modification: Functionalizing surfaces of materials to create biosensors or improve biocompatibility.
-
Dendrimer Synthesis: Building highly branched, well-defined macromolecules.[1]
Quantitative Data Summary
The following tables summarize typical reaction parameters and conditions for photoinitiated thiol-ene reactions, based on literature for similar thiols. It is important to note that optimal conditions for this compound may require specific optimization.
Table 1: Common Photoinitiators for Thiol-Ene Reactions
| Photoinitiator | Abbreviation | Typical Concentration (w/v %) | Activation Wavelength (nm) | Notes |
| 2,2-Dimethoxy-2-phenylacetophenone | DMPA | 0.1 - 1.0 | ~365 | Commonly used in organic solvents. |
| Irgacure 2959 | I2959 | 0.05 - 0.5 | ~365 | Water-soluble, often used in biological applications. |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | LAP | 0.05 - 0.5 | ~365 - 400 | Water-soluble, known for high efficiency and biocompatibility. |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 0.1 - 2.0 | Thermal or UV | Can be used for thermal initiation as well. |
Table 2: General Reaction Parameters for Thiol-Ene Click Chemistry
| Parameter | Typical Range | Notes |
| Thiol:Ene Stoichiometry | 1:1 to 1.2:1 (thiol excess) | A slight excess of thiol can ensure complete conversion of the 'ene'. |
| Solvent | Dichloromethane, Methanol, THF, Acetonitrile, Water (with soluble initiators) | Choice of solvent depends on the solubility of reactants. |
| UV Light Intensity | 5 - 20 mW/cm² | Higher intensity can lead to faster reaction times but may also cause side reactions. |
| Irradiation Time | 5 - 60 minutes | Highly dependent on reactants, initiator concentration, and light intensity. |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
Experimental Workflow Diagram
Caption: Workflow for a typical photoinitiated thiol-ene click reaction.
Detailed Experimental Protocol
Disclaimer: The following is a generalized protocol for the photoinitiated thiol-ene reaction between this compound and a generic 'ene' substrate (e.g., an acrylate or a norbornene derivative). This protocol is based on established procedures for similar thiols and should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
'Ene' substrate (e.g., N-phenylmaleimide, 1-octene, or another suitable alkene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or quartz reaction vessel
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., a handheld UV lamp at 365 nm or a photoreactor)
-
Inert gas supply (Nitrogen or Argon) and manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
NMR spectrometer, Mass spectrometer, and FT-IR spectrometer for analysis
Procedure:
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask, dissolve the 'ene' substrate (1.0 equivalent) and the photoinitiator (e.g., DMPA, 0.05 equivalents) in the chosen anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution. A slight excess of the thiol is often used to ensure complete consumption of the 'ene' and to minimize potential side reactions.
-
The concentration of the reactants in the solvent can typically range from 0.1 to 1.0 M.
-
-
Reaction Setup:
-
Place a magnetic stir bar in the flask and seal it with a septum.
-
If the reactants are sensitive to oxygen, degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain the reaction under a positive pressure of the inert gas.
-
-
Photo-Initiation:
-
Place the reaction flask on a magnetic stirrer and begin stirring.
-
Position a UV lamp (365 nm) at a close and consistent distance from the reaction vessel.
-
Irradiate the stirred solution with UV light. The reaction is typically carried out at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The disappearance of the starting materials (especially the 'ene' substrate) indicates the progression of the reaction.
-
Reaction times can vary from a few minutes to an hour, depending on the reactivity of the substrates and the reaction conditions.
-
-
Work-up:
-
Once the reaction is complete (as determined by the monitoring technique), turn off the UV lamp.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is often a good starting point.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent from the purified fractions using a rotary evaporator to yield the pure thioether product.
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To verify the formation of the thioether linkage and the overall structure. The disappearance of the vinyl proton signals from the 'ene' and the appearance of new signals corresponding to the thioether product are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To observe the disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band (around 1650 cm⁻¹).
-
-
Safety Precautions
-
This compound is flammable and harmful if swallowed. It can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Use appropriate UV shielding during the photo-initiation step.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the experiment.
References
Application Notes and Protocols: 2-Ethoxyethanethiol as a Ligand for Gold Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of gold nanoparticles (AuNPs) functionalized with 2-Ethoxyethanethiol. This ligand offers a unique combination of a thiol group for strong anchoring to the gold surface and an ethoxy group that can influence solubility and further functionalization, making these nanoparticles promising candidates for applications in drug delivery, sensing, and catalysis.
Introduction
Gold nanoparticles possess unique optical and electronic properties that are highly dependent on their size, shape, and surface chemistry. Surface functionalization with ligands is crucial for stabilizing the nanoparticles and tailoring their properties for specific applications. This compound is an attractive ligand due to the strong gold-sulfur bond that ensures a stable coating, while the terminal ethoxy group can enhance solubility in various solvents and provide a potential site for further conjugation.
This document outlines a detailed protocol for the synthesis of this compound-capped gold nanoparticles using a modified Brust-Schiffrin two-phase synthesis method. This method allows for good control over the nanoparticle size and size distribution. Subsequent sections detail the characterization of the resulting nanoparticles using common analytical techniques.
Experimental Protocols
Materials and Equipment
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound (C₂H₅OCH₂CH₂SH)
-
Toluene
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Tetraoctylammonium bromide (TOAB)
-
Deionized water (18.2 MΩ·cm)
-
Glass vials and beakers
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Centrifuge
-
Sonicator
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Synthesis of this compound Capped Gold Nanoparticles
This protocol is adapted from the Brust-Schiffrin two-phase synthesis method.
-
Preparation of Aqueous Phase: Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water in a glass beaker.
-
Preparation of Organic Phase: In a separate beaker, dissolve 120 mg of tetraoctylammonium bromide (TOAB) in 30 mL of toluene.
-
Phase Transfer of Gold: Combine the aqueous and organic phases in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase should become colorless as the gold salt is transferred to the organic phase, which will turn a deep orange-red. Separate and collect the organic phase.
-
Ligand Addition: Transfer the organic phase to a flask with a magnetic stir bar. While stirring, add a solution of 50 µL of this compound in 2 mL of toluene dropwise. The color of the solution should lighten slightly.
-
Reduction of Gold: In a separate vial, prepare a fresh solution of 25 mg of sodium borohydride (NaBH₄) in 10 mL of ice-cold deionized water. Add this reducing agent solution to the organic phase dropwise over a period of 10-15 minutes with vigorous stirring. The solution will gradually turn from orange-red to a dark brown/black, indicating the formation of gold nanoparticles.
-
Reaction Completion and Initial Purification: Continue stirring the reaction mixture for at least 4 hours at room temperature to ensure complete ligand exchange and nanoparticle formation. After 4 hours, stop stirring and allow the phases to separate. Discard the aqueous phase.
-
Washing: Wash the organic phase containing the nanoparticles three times with 20 mL of deionized water to remove excess reducing agent and other water-soluble impurities.
-
Solvent Removal: Remove the toluene from the organic phase using a rotary evaporator to obtain a concentrated solution of the this compound-capped gold nanoparticles.
-
Precipitation and Final Purification: Resuspend the concentrated nanoparticle solution in a minimal amount of toluene (e.g., 2 mL). Add 40 mL of ethanol to precipitate the nanoparticles. Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant, which contains excess ligand and TOAB.
-
Final Product: Repeat the precipitation and centrifugation step two more times with ethanol to ensure high purity. After the final wash, the resulting pellet of this compound-capped gold nanoparticles can be dried under vacuum and stored as a powder or redissolved in a suitable organic solvent like toluene or chloroform for further use and characterization.
Characterization Data
The following tables present representative data for this compound-capped gold nanoparticles synthesized using the protocol described above.
Table 1: Physicochemical Properties of this compound-Capped AuNPs
| Parameter | Value |
| Core Diameter (TEM) | 3.5 ± 0.8 nm |
| Hydrodynamic Diameter (DLS) | 5.2 nm |
| Polydispersity Index (PDI) | 0.15 |
| Zeta Potential | -15 mV |
| Surface Plasmon Resonance (λmax) | 518 nm |
Table 2: Spectroscopic and Stability Data
| Solvent | λmax (nm) | Stability (at 4°C) |
| Toluene | 518 | > 6 months |
| Chloroform | 520 | > 6 months |
| Ethanol | Aggregation observed | < 24 hours |
Visualizations
Caption: Workflow for the synthesis of this compound-capped gold nanoparticles.
Caption: Interaction of this compound with the gold nanoparticle surface.
Formation of Self-Assembled Monolayers with 2-Ethoxyethanethiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation and characterization of self-assembled monolayers (SAMs) using 2-Ethoxyethanethiol. This short-chain oligo(ethylene glycol) (OEG) terminated thiol is of significant interest in biomedical and drug development applications due to its ability to form well-defined, protein-resistant surfaces. Such bio-inert surfaces are critical for the development of implantable devices, biosensors, and drug delivery systems where minimizing non-specific protein adsorption is essential.
Applications in Drug Development
Self-assembled monolayers of this compound and related OEG-terminated thiols offer a versatile platform for various applications in drug discovery and development:
-
High-Throughput Screening (HTS): OEG-SAMs can be used to create microarrays where different drug candidates are immobilized. The protein-resistant background ensures that target proteins only bind to the specific spots with the drug candidates, reducing background noise and improving the accuracy of the screening results.
-
Label-Free Biosensors: These SAMs are crucial in the development of label-free biosensing platforms, such as Surface Plasmon Resonance (SPR) biosensors.[1][2][3][4] By creating a bio-inert surface, non-specific binding of molecules from complex samples like blood serum is minimized, allowing for the sensitive and specific detection of drug-target interactions in real-time.
-
Drug Delivery Systems: Gold nanoparticles functionalized with OEG-thiols are being explored for targeted drug delivery.[5] The OEG layer provides a "stealth" coating that reduces recognition by the immune system, prolonging circulation time and allowing for more effective targeting of diseased tissues.
-
Controlled Cell Adhesion Studies: By patterning surfaces with this compound SAMs alongside cell-adhesive molecules, researchers can precisely control the spatial arrangement of cells. This is valuable for studying cell behavior in response to drugs and for developing more physiologically relevant cell-based assays.
Quantitative Data
Due to the limited availability of published data specifically for this compound, the following table includes data for a closely related and well-studied molecule, a tri(ethylene glycol)-terminated alkanethiol (EG3C7SH). This data provides a reasonable approximation of the expected properties for short-chain OEG-terminated SAMs.
| Property | Value (for EG3C7SH analogue) | Method | Notes |
| Advancing Contact Angle (Water) | ~63° | Goniometry | Indicates a hydrophilic surface, which is characteristic of OEG-terminated SAMs and contributes to their protein resistance. |
| Ellipsometric Thickness | Not available for this compound | Ellipsometry | The theoretical estimated thickness for a fully extended this compound molecule oriented at a ~30° tilt angle on gold is approximately 0.7-0.9 nm. This is a calculated estimate. |
| Protein Adsorption (Fibrinogen) | Low (e.g., ΔRU of ~201) | Surface Plasmon Resonance | Demonstrates the excellent protein resistance of OEG-terminated SAMs compared to hydrophobic SAMs.[6] The specific value can vary depending on the exact experimental conditions. |
| Surface Packing Density | ~0.8 - 1.0 (normalized) | X-ray Photoelectron Spectroscopy | The packing density of OEG-SAMs can be influenced by the solvent composition and assembly temperature, which in turn affects their protein resistance.[7][8] |
Disclaimer: The quantitative data presented above, with the exception of the estimated thickness, is for a tri(ethylene glycol)-terminated alkanethiol and should be considered as an approximation for this compound. Researchers should perform their own characterizations to determine the precise properties of their this compound SAMs.
Experimental Protocols
The formation of high-quality SAMs requires careful attention to cleanliness and procedure. The following is a general protocol for the formation of this compound SAMs on gold substrates.
Materials and Reagents
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with Teflon-lined caps
-
Tweezers
Protocol for SAM Formation
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately after cleaning.
-
-
Thiol Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
Ensure the entire gold surface is submerged.
-
Incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with copious amounts of ethanol to remove any non-covalently bound thiols.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formation and characterization of this compound SAMs.
Logical Relationships in SAM Formation
Caption: Logical relationship of inputs, process, and outputs in SAM formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Label-free Biosensor Publications – OWLS and QCM Biosensors [owls-sensors.com]
- 3. Label-Free Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Purification of 2-Ethoxyethanethiol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-Ethoxyethanethiol from typical reaction mixtures. The following sections outline common synthetic routes, potential impurities, and various purification techniques with detailed methodologies.
Introduction to this compound Synthesis and Impurities
This compound is a valuable reagent in organic synthesis and drug development. It is typically synthesized via nucleophilic substitution reactions. Two common synthetic routes are:
-
Reaction of 2-chloroethyl ethyl ether with a sulfur nucleophile: A common method involves the reaction of 2-chloroethyl ethyl ether with a reagent like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Reaction of 2-ethoxyethanol: This route involves the conversion of the hydroxyl group of 2-ethoxyethanol into a good leaving group (e.g., a tosylate), followed by reaction with a sulfur nucleophile.
These synthetic pathways can lead to a variety of impurities in the crude reaction product, which may include:
-
Unreacted starting materials: 2-chloroethyl ethyl ether, 2-ethoxyethanol, or their derivatives.
-
Reagents and byproducts: Thiourea, tosylates, and inorganic salts (e.g., NaCl, sodium tosylate).
-
Oxidation products: Bis(2-ethoxyethyl) disulfide, formed by the oxidation of the thiol.
-
Solvent residues: Residual reaction solvents.
Effective purification is crucial to obtain this compound of high purity for subsequent applications. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Purification Techniques: A Comparative Overview
Several techniques can be employed to purify this compound. The table below provides a summary and illustrative comparison of the most common methods.
Note: The following quantitative data is representative for the purification of low-molecular-weight thiols and serves as an illustrative guide due to the limited availability of specific data for this compound.
| Purification Technique | Principle | Typical Purity (Initial) | Typical Purity (Final) | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | 70-85% | >98% | 70-85% | Scalable, effective for removing non-volatile and some volatile impurities. | May not separate impurities with close boiling points; potential for thermal degradation. |
| Preparative Gas Chromatography (Prep-GC) | Separation based on differential partitioning between a mobile gas phase and a stationary phase. | 80-95% | >99.5% | 50-70% | Very high purity achievable; excellent for separating closely boiling isomers. | Not easily scalable; requires specialized equipment; lower throughput. |
| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | 70-90% | >97% | 60-80% | Good for removing non-volatile impurities and polar compounds. | Can be time-consuming; requires significant solvent volumes; potential for thiol oxidation on silica.[1] |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | 50-80% | 85-95% | >90% | Good for removing inorganic salts and highly polar or non-polar impurities; high throughput. | Lower resolution for similar compounds; requires large solvent volumes.[2][3][4][5] |
Experimental Protocols
Fractional Distillation
Objective: To purify this compound from non-volatile impurities and other components with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Charge the crude this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Slowly increase the temperature to allow for the gradual separation of components in the fractionating column.
-
Monitor the temperature at the distillation head. Collect and discard any initial fractions that distill at a lower temperature than the boiling point of this compound (approximately 131-133 °C at atmospheric pressure).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Preparative Gas Chromatography (Prep-GC)
Objective: To achieve very high purity this compound by separating it from closely related impurities.
Methodology:
-
Instrument Setup:
-
Use a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column).
-
Set the injector and detector temperatures appropriately to ensure volatilization without degradation.
-
Develop a temperature program that provides good separation of this compound from its impurities.
-
-
Sample Injection: Inject a small amount of the crude or partially purified this compound onto the column.
-
Fraction Collection:
-
Monitor the chromatogram to identify the peak corresponding to this compound.
-
Use an automated or manual fraction collector to collect the eluent corresponding to the target peak.
-
-
Analysis: Confirm the purity of the collected fraction by re-injecting a small sample into an analytical GC-MS.
Column Chromatography
Objective: To remove non-volatile and polar impurities from the crude product.
Methodology:
-
Column Packing:
-
Select a suitable stationary phase (e.g., silica gel or alumina). To minimize oxidation, acidic alumina may be preferred.[1]
-
Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Assess the purity of the isolated product by GC-MS. To prevent oxidation, it is advisable to use deoxygenated solvents.[1]
Liquid-Liquid Extraction
Objective: To remove inorganic salts and highly polar or non-polar impurities from the reaction mixture.[2][3][4][5]
Methodology:
-
Initial Wash:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with water to remove water-soluble inorganic salts.
-
-
Acid/Base Wash (Optional):
-
To remove basic impurities (e.g., residual amines), wash the organic layer with a dilute acidic solution (e.g., 1 M HCl).
-
To remove acidic impurities, wash with a dilute basic solution (e.g., 5% sodium bicarbonate).
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to obtain the partially purified this compound.
-
-
Further Purification: The product from liquid-liquid extraction may require further purification by distillation or chromatography to achieve high purity.
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Preparative Gas Chromatography.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Liquid-Liquid Extraction.
References
Application Note: Quantitative Analysis of 2-Ethoxyethanethiol in a Mixture
Introduction
2-Ethoxyethanethiol is a thiol compound that finds application in various industrial processes. Its quantification in complex matrices is crucial for quality control, process optimization, and safety monitoring. This application note provides detailed protocols for the quantitative analysis of this compound in a mixture using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methods described are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Method 1: Quantification by Gas Chromatography-Flame Photometric Detection (GC-FPD)
Gas chromatography with a flame photometric detector (FPD) is a highly selective and sensitive method for the determination of sulfur-containing compounds. This method is particularly suitable for volatile thiols like this compound. To enhance volatility and improve peak shape, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed.[1]
Experimental Workflow: GC-FPD Analysis
References
Application of 2-Ethoxyethanethiol in Pharmaceutical Intermediate Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethanethiol, a thiol-containing organic compound, presents potential as a reagent in the synthesis of various organic molecules due to the reactivity of its thiol group. In the context of pharmaceutical development, thiols are crucial for forming thioesters, which can act as activated acylating agents in the construction of complex molecular architectures. This document aims to provide detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific, reproducible examples of its application in this context.
While the synthesis of cephalosporin antibiotics, a major class of pharmaceuticals, often involves the use of thioesters to acylate the 7-aminocephalosporanic acid (7-ACA) core, there is no direct evidence to suggest that this compound is a commonly employed reagent for this purpose. Published methods predominantly describe the use of other thiols, such as 2-mercaptobenzothiazole, to form the active thioester intermediates.
Similarly, extensive searches for the application of this compound in the synthesis of other classes of pharmaceutical intermediates, including antiviral and anti-inflammatory agents, did not yield any specific protocols or quantitative data. The available literature does not contain detailed experimental methodologies, reaction yields, or characterization data for products derived from the use of this compound in pharmaceutical synthesis.
General Experimental Considerations (Hypothetical)
In the absence of specific examples, we can outline a general, hypothetical workflow for how this compound might be employed in the synthesis of a thioester intermediate, which could then be used for acylation. This is based on general principles of organic chemistry and should not be considered a validated protocol.
Diagram: Hypothetical Workflow for Thioester Synthesis and Acylation
Caption: Hypothetical two-step process for utilizing this compound.
Conclusion
Despite a thorough search of scientific databases and patent literature, no specific applications, experimental protocols, or quantitative data for the use of this compound in the synthesis of pharmaceutical intermediates could be identified. The information required to generate detailed Application Notes and Protocols as requested is not available in the public domain. Researchers interested in the potential of this thiol are encouraged to conduct exploratory studies to determine its viability as a reagent in their specific synthetic pathways. Future work would be needed to establish reaction conditions, yields, and the overall utility of this compound in medicinal chemistry.
Application Notes and Protocols for Base-Catalyzed Thiol-Epoxy Reactions Using 2-Ethoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The base-catalyzed thiol-epoxy reaction, a type of "click chemistry," offers a highly efficient and versatile method for the formation of β-hydroxy thioethers. This reaction proceeds under mild conditions with high selectivity and yields, making it an attractive strategy in polymer chemistry, materials science, and bioconjugation.[1][2] The resulting β-hydroxy thioether linkage is of significant interest in drug development due to its presence in various bioactive molecules and its potential for further functionalization.[3][4]
This document provides detailed application notes and protocols for the base-catalyzed reaction between 2-Ethoxyethanethiol and epoxy compounds. This compound is a readily available thiol that can be employed to introduce a flexible and hydrophilic ethoxyethyl group into target molecules.
Reaction Mechanism and Influencing Factors
The base-catalyzed thiol-epoxy reaction proceeds via a nucleophilic ring-opening mechanism. A base is used to deprotonate the thiol (R-SH), forming a more nucleophilic thiolate anion (R-S⁻). This anion then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by another thiol molecule or a protic solvent, yields the final β-hydroxy thioether product and regenerates the thiolate anion, allowing the catalytic cycle to continue. The reaction is often autocatalytic due to the formation of hydroxyl groups that can facilitate the ring-opening of the epoxy group.[1]
Several factors can influence the rate and efficiency of the thiol-epoxy reaction:
-
Catalyst: Strong bases are generally more effective at promoting the reaction by increasing the concentration of the thiolate anion. Common catalysts include organic bases such as tertiary amines (e.g., benzyldimethylamine, 1-methylimidazole) and strong inorganic bases like lithium hydroxide.[1][5]
-
Substituents: The electronic and steric nature of the substituents on both the thiol and the epoxy can affect the reaction rate. Electron-donating groups on the thiol can increase its nucleophilicity, while electron-withdrawing groups on the epoxy can make the ring more susceptible to nucleophilic attack.[2]
-
Solvent: The choice of solvent can influence the reaction rate. While the reaction can be performed in bulk (solvent-free), the use of a solvent can help to control viscosity and reaction temperature.[2]
Quantitative Data Summary
Due to the limited availability of specific kinetic and yield data for the reaction of this compound with a generic epoxide, the following tables provide example data based on analogous base-catalyzed thiol-epoxy reactions. These values should be considered as a starting point for reaction optimization.
Table 1: Effect of Catalyst on Reaction Time and Yield
| Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1% Triethylamine | 25 | 24 | >95 |
| 1% DBU | 25 | 4 | >98 |
| 5% LiOH | 25 | 2 | >99 |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Table 2: Effect of Temperature on Reaction Rate
| Temperature (°C) | Catalyst | Time to >95% Conversion (h) |
| 25 | 1% DBU | 4 |
| 50 | 1% DBU | 1.5 |
| 75 | 1% DBU | 0.5 |
Experimental Protocols
General Protocol for the Base-Catalyzed Reaction of this compound with a Monofunctional Epoxide
This protocol describes a general procedure for the reaction between this compound and a generic monofunctional epoxide, such as a glycidyl ether.
Materials:
-
This compound
-
Monofunctional epoxide (e.g., Phenyl glycidyl ether)
-
Base catalyst (e.g., Triethylamine, DBU, or LiOH)
-
Anhydrous solvent (e.g., THF, DMF, or conduct solvent-free)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the monofunctional epoxide (1.0 eq).
-
If using a solvent, add the desired amount of anhydrous solvent to dissolve the epoxide.
-
Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Add the base catalyst (0.01 - 0.1 eq) to the stirred solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion of the reaction, quench the catalyst if necessary (e.g., by adding a mild acid for a basic catalyst).
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the pure β-hydroxy thioether.
Characterization:
The structure of the product can be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the epoxy signals and the appearance of the characteristic signals for the β-hydroxy thioether will confirm the reaction's success.
Protocol for Monitoring Reaction Kinetics by ¹H NMR
Procedure:
-
In an NMR tube, dissolve a known amount of the epoxide in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., mesitylene).
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a known amount of this compound and the base catalyst to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
The conversion can be calculated by integrating the signals corresponding to the epoxy protons and comparing them to the integral of the internal standard.
Visualizations
Caption: Base-catalyzed thiol-epoxy reaction mechanism.
Caption: General experimental workflow for thiol-epoxy reactions.
Caption: Hypothetical application in drug delivery.
Applications in Drug Development
The β-hydroxy thioether moiety is a valuable structural motif in medicinal chemistry. Thioethers are present in numerous FDA-approved drugs.[4] The base-catalyzed reaction with this compound can be utilized in several ways in the drug development process:
-
Synthesis of Novel Drug Candidates: The reaction provides a straightforward method to synthesize new chemical entities containing the β-hydroxy thioether linkage for screening as potential therapeutics. The hydroxyl group offers a site for further chemical modification to explore structure-activity relationships.
-
Bioconjugation: While thiol-epoxy reactions are less common than thiol-maleimide or thiol-ene reactions in bioconjugation, they can be employed to link molecules to proteins or other biomolecules that have been engineered to contain an epoxy group. The mild reaction conditions are advantageous for preserving the integrity of sensitive biological molecules.
-
Prodrug Design: The thioether linkage can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a parent drug molecule. The hydrophilicity of the 2-ethoxyethyl group can also be used to modify the pharmacokinetic properties of a drug.
-
Linker Chemistry for Antibody-Drug Conjugates (ADCs): The thiol-epoxy ligation can be used to attach a cytotoxic drug to a monoclonal antibody through a linker containing an epoxy group. The stability of the thioether bond is a desirable feature for linkers in ADCs.
Conclusion
The base-catalyzed thiol-epoxy reaction using this compound is a robust and efficient method for the synthesis of β-hydroxy thioethers. While specific quantitative data for this particular thiol is not extensively documented, the general principles of the reaction are well-established, allowing for the development of effective synthetic protocols. The versatility of this reaction and the useful functionality of the resulting products make it a valuable tool for researchers and professionals in the field of drug discovery and development. Further research to quantify the kinetics and optimize the reaction conditions for this compound would be beneficial for its broader application.
References
- 1. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01263B [pubs.rsc.org]
- 2. Thiol-Epoxy Click Chemistry and Its Applications in Macromolecular Materials [manu56.magtech.com.cn]
- 3. β-Hydroxy sulfides and their syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.utwente.nl [research.utwente.nl]
Step-by-Step Guide for Creating Functionalized Surfaces with 2-Ethoxyethanethiol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the functionalization of gold surfaces using 2-Ethoxyethanethiol to create self-assembled monolayers (SAMs). These surfaces are of significant interest in various fields, including drug development, biosensing, and fundamental surface science, due to their ability to modify surface properties, such as wettability and protein resistance.
Introduction
This compound is a thiol-containing organic molecule that readily forms a covalent bond with gold surfaces, leading to the spontaneous formation of a highly ordered molecular monolayer. The ethoxyethyl group provides a hydrophilic and flexible interface. The resulting functionalized surfaces can be used to study cell adhesion, protein adsorption, and to serve as a platform for further chemical modifications.
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H10OS | PubChem |
| Molecular Weight | 106.19 g/mol | PubChem |
| Synonyms | 2-ethoxyethane-1-thiol, 2-mercaptoethyl ethyl ether | PubChem |
| Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation | PubChem[1] |
Quantitative Surface Characterization Data
The following table summarizes typical quantitative data obtained for surfaces functionalized with short-chain oligo(ethylene glycol) terminated thiols, which are structural analogs of this compound. This data should be considered as a reference point for the expected characteristics of a this compound SAM.
| Parameter | Typical Value | Method of Analysis |
| Advancing Water Contact Angle | 50° - 70° | Goniometry |
| Ellipsometric Thickness | 5 - 10 Å | Ellipsometry |
| Surface Coverage | ~80-95% | X-ray Photoelectron Spectroscopy (XPS) |
Note: Specific values for this compound may vary depending on the purity of the thiol, the cleanliness of the substrate, and the specific conditions of the self-assembly process.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the formation of a this compound self-assembled monolayer on a gold substrate.
Materials and Reagents
-
This compound (purity > 95%)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Absolute Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Clean glass vials with caps
-
Tweezers (non-magnetic, stainless steel)
-
Nitrogen gas source for drying
-
Sonicator
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethoxyethanethiol Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving 2-Ethoxyethanethiol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of bis(2-ethoxyethyl) sulfide byproduct. - Oxidation of the thiol product to disulfide. - Suboptimal reaction temperature. - Poor quality of reagents. | - Increase reaction time or temperature moderately. - Use an excess of the hydrosulfide reagent. - Employ a phase-transfer catalyst to improve selectivity. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Ensure reagents, especially sodium hydrosulfide, are fresh and anhydrous. |
| High Percentage of Bis(2-ethoxyethyl) sulfide byproduct | - The thiolate anion of the product attacks the starting alkyl halide. - Stoichiometry of reactants is not optimal. | - Use a significant excess of sodium hydrosulfide (e.g., 2-3 equivalents) to favor the formation of the thiol.[1] - Slowly add the 2-chloroethyl ethyl ether to the reaction mixture containing the hydrosulfide to maintain a high concentration of the hydrosulfide nucleophile. |
| Formation of Disulfide Impurities | - Oxidation of the thiol by atmospheric oxygen. | - Degas all solvents before use. - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup. - Store the final product under an inert atmosphere and at low temperatures. |
| Reaction Fails to Proceed or is Sluggish | - Ineffective nucleophile. - Poor solvent choice. - Low reaction temperature. | - Ensure the sodium hydrosulfide is properly prepared and is not hydrated. - Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the hydrosulfide anion.[2] - Consider using a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the aqueous and organic phases.[3] - Gradually increase the reaction temperature, monitoring for byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a nucleophilic substitution reaction (Sₙ2) analogous to the Williamson ether synthesis.[4][5] This involves reacting 2-chloroethyl ethyl ether with a source of hydrosulfide anion, typically sodium hydrosulfide (NaSH).[1][6]
Q2: What are the primary byproducts in the synthesis of this compound, and how can I minimize them?
A2: The two main byproducts are bis(2-ethoxyethyl) sulfide and the corresponding disulfide.
-
Bis(2-ethoxyethyl) sulfide forms when the 2-ethoxyethanethiolate anion, formed in situ, acts as a nucleophile and reacts with another molecule of 2-chloroethyl ethyl ether. To minimize this, a significant excess of the hydrosulfide reagent should be used. This ensures that the concentration of the hydrosulfide anion is much higher than the thiolate anion, making it the primary nucleophile.
-
Disulfide formation occurs through the oxidation of the thiol product by atmospheric oxygen. To prevent this, it is crucial to perform the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can phase-transfer catalysis (PTC) improve the yield of this compound?
A3: Phase-transfer catalysis can significantly enhance the reaction rate and yield by facilitating the transfer of the hydrosulfide anion from an aqueous or solid phase to the organic phase where the 2-chloroethyl ethyl ether is dissolved.[3] A quaternary ammonium salt, such as tetrabutylammonium bromide, is a common phase-transfer catalyst. This leads to a higher effective concentration of the nucleophile in the organic phase, promoting the desired Sₙ2 reaction.[3]
Q4: What are the optimal reaction conditions for the synthesis of this compound?
A4: While optimal conditions can vary, a general starting point is to use a polar aprotic solvent such as DMF or DMSO. The reaction is typically run at a slightly elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate. A 2- to 3-fold molar excess of sodium hydrosulfide relative to 2-chloroethyl ethyl ether is recommended to suppress the formation of the sulfide byproduct.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved by distillation under reduced pressure. It is important to maintain an inert atmosphere during distillation to prevent oxidation of the thiol. A preliminary workup involving washing the organic phase with a dilute, slightly acidic solution can help to remove any unreacted sodium hydrosulfide and the thiolate.
Experimental Protocol: Synthesis of this compound
This protocol is an adapted procedure based on the synthesis of similar thiols via Sₙ2 reaction.
Materials:
-
2-Chloroethyl ethyl ether
-
Sodium hydrosulfide (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrabutylammonium bromide (optional, as phase-transfer catalyst)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with a 2-fold molar excess of anhydrous sodium hydrosulfide and anhydrous DMF. If using a phase-transfer catalyst, add it at this stage (typically 5-10 mol%).
-
Flush the entire system with the inert gas.
-
Slowly add the 2-chloroethyl ethyl ether dropwise from the dropping funnel to the stirred suspension of sodium hydrosulfide in DMF at room temperature.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold 1 M hydrochloric acid and an organic solvent for extraction (e.g., diethyl ether).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation, ensuring the apparatus is under an inert atmosphere.
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams generated using the DOT language to illustrate key aspects of this compound reactions.
Caption: Primary reaction pathway for the synthesis of this compound.
Caption: Formation of the bis(2-ethoxyethyl) sulfide byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Side reactions and byproducts in 2-Ethoxyethanethiol synthesis
Technical Support Center: 2-Ethoxyethanethiol Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the reaction of a hydrosulfide salt with a 2-ethoxyethyl halide. Typically, sodium hydrosulfide (NaSH) is reacted with 2-chloroethyl ethyl ether in a polar solvent like ethanol or DMF. This is a nucleophilic substitution reaction (SN2) where the hydrosulfide anion (SH⁻) displaces the chloride anion (Cl⁻).
Q2: I'm seeing a significant impurity with a higher boiling point than my product. What could it be?
A2: A common higher-boiling point byproduct is bis(2-ethoxyethyl) sulfide . This thioether is formed when the 2-ethoxyethanethiolate anion (the deprotonated product) acts as a nucleophile and attacks a molecule of the starting material, 2-chloroethyl ethyl ether.[1][2] This side reaction is more prevalent if the concentration of the starting halide is high relative to the hydrosulfide, or if the reaction temperature is elevated.
Q3: My product yield is low, and I notice the product seems to disappear from my samples over time, especially after purification. What is happening?
A3: Thiols are susceptible to oxidation, particularly in the presence of air (oxygen), which converts them into disulfides.[3][4] In this case, this compound can oxidize to form bis(2-ethoxyethyl) disulfide . This dimerization process is often catalyzed by trace metals or basic conditions.[3] To prevent this, it is crucial to handle the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents.[3] Storing the purified thiol under an inert atmosphere, at low temperatures, and protected from light can also inhibit degradation.[3]
Q4: How can I minimize the formation of the thioether and disulfide byproducts?
A4: To minimize byproduct formation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of sodium hydrosulfide relative to the 2-chloroethyl ethyl ether. This ensures the halide is consumed quickly, reducing the chance for the thiolate product to react with it.
-
Maintain Inert Atmosphere: Performing the reaction and workup under a nitrogen or argon atmosphere is critical to prevent the oxidation of the thiol to the disulfide.[3] Using degassed solvents is also recommended.[3]
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to maintain a good reaction rate while minimizing side reactions. Exothermic reactions should be cooled appropriately.[5]
-
Purification: Immediately after synthesis, purify the thiol via distillation under reduced pressure and an inert atmosphere to remove unreacted starting materials and byproducts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Oxidation to Disulfide: Exposure to air during reaction or workup.[3][4] 2. Sulfide (Thioether) Formation: Incorrect stoichiometry (excess halide) or high temperature.[1][2] 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Purge all glassware with N₂ or Ar. Use degassed solvents.[3] 2. Use a 1.1 to 1.2 molar excess of NaSH. Maintain strict temperature control. 3. Monitor the reaction by TLC or GC until the starting halide is consumed. |
| Product Contaminated with Bis(2-ethoxyethyl) Sulfide | The thiolate anion of the product is reacting with the starting halide. | Use an excess of sodium hydrosulfide. Add the 2-chloroethyl ethyl ether slowly to the NaSH solution to keep its instantaneous concentration low. |
| Product Contaminated with Bis(2-ethoxyethyl) Disulfide | Oxidation of the thiol product by atmospheric oxygen.[3] | Ensure a strictly inert atmosphere throughout the entire process, including transfer, workup, and storage.[3] Consider adding a small amount of a reducing agent like DTT for long-term storage if compatible with downstream applications.[3] |
| Difficult Purification | Similar boiling points of product and byproducts. | Use fractional distillation under high vacuum. If column chromatography is attempted, be aware that silica gel can promote oxidation; deactivating the silica with a base like triethylamine may be necessary, and the process should be run quickly. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of reaction conditions on the synthesis of this compound.
| Run | Molar Ratio (NaSH : Halide) | Atmosphere | Temperature (°C) | Yield of Thiol (%) | Disulfide Byproduct (%) | Sulfide Byproduct (%) |
| 1 | 1.0 : 1.0 | Air | 50 | 65 | 15 | 20 |
| 2 | 1.0 : 1.0 | Nitrogen | 50 | 78 | < 2 | 20 |
| 3 | 1.2 : 1.0 | Nitrogen | 50 | 89 | < 2 | 9 |
| 4 | 1.2 : 1.0 | Nitrogen | 70 | 85 | 3 | 12 |
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloroethyl ethyl ether
-
Sodium hydrosulfide (NaSH), anhydrous
-
Ethanol (200 proof), degassed
-
Deionized water, degassed
-
Hydrochloric acid (1M), degassed
-
Dichloromethane, degassed
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve sodium hydrosulfide (1.2 equivalents) in degassed absolute ethanol under a nitrogen atmosphere.
-
Reaction: Cool the NaSH solution to 0°C using an ice bath. Add 2-chloroethyl ethyl ether (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by GC analysis of small aliquots.
-
Workup: Once the starting material is consumed, cool the mixture back to 0°C. Carefully neutralize the reaction mixture by adding degassed 1M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Add degassed deionized water and extract the aqueous phase three times with degassed dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure and a nitrogen atmosphere to yield this compound as a clear liquid.
Visualizations
Caption: Primary synthesis and side reaction pathways for this compound.
Caption: Troubleshooting workflow for identifying and resolving synthesis issues.
References
Troubleshooting guide for incomplete 2-Ethoxyethanethiol reactions
Technical Support Center: 2-Ethoxyethanethiol Reactions
This guide provides troubleshooting support for common issues encountered during chemical reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used in two main types of reactions:
-
Nucleophilic Substitution (S-alkylation): As a potent nucleophile, the thiolate anion of this compound readily reacts with electrophiles, such as alkyl halides, to form thioethers.
-
Thiol-Ene Radical Addition: This "click" reaction involves the addition of the thiol across a carbon-carbon double bond (an alkene) to form a thioether, typically initiated by light or a radical initiator.[1][2]
Q2: My this compound has a very strong odor. Is this normal?
A2: Yes, thiols are known for their strong and often unpleasant odors.[3] It is crucial to handle this compound in a well-ventilated fume hood and take appropriate safety precautions.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of these reactions.[4][5] You can spot the reaction mixture alongside the starting materials (this compound and the electrophile/alkene). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[4]
Q4: What are some common impurities I might find in my final product?
A4: Common impurities can include unreacted starting materials, disulfide byproducts (from oxidation of the thiol), and in the case of S-alkylation, potential over-alkylation products (sulfonium salts).[6]
Troubleshooting Guide: Incomplete S-alkylation of this compound
This section addresses issues related to the nucleophilic substitution reaction of this compound with an electrophile (e.g., an alkyl halide) to form a thioether.
Problem: Low or No Product Formation
If you observe a low yield of your desired thioether product, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Yield in S-alkylation
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. app1-c89-pub.pressidium.com - Thiol Ene Click Chemistry [app1-c89-pub.pressidium.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature and catalyst for 2-Ethoxyethanethiol additions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxyethanethiol addition reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction mechanisms for the addition of this compound to alkenes?
A1: The addition of this compound to alkenes, a type of thiol-ene reaction, primarily proceeds through two well-established mechanisms:
-
Michael Addition (Base-Catalyzed): This mechanism is common when the alkene is electron-deficient, such as in the case of α,β-unsaturated carbonyl compounds. A base is used to deprotonate the thiol, forming a thiolate anion, which then acts as a nucleophile and attacks the β-carbon of the unsaturated system.
-
Free-Radical Addition (Initiator- or Light-Induced): This pathway is typically employed for additions to unactivated or electron-rich alkenes. The reaction is initiated by a radical source (e.g., a photoinitiator and UV light, or a thermal initiator) that abstracts a hydrogen atom from the thiol, generating a thiyl radical. This radical then propagates by adding across the double bond of the alkene.
Q2: How do I choose between a Michael addition and a free-radical addition protocol?
A2: The choice of protocol depends on the nature of your alkene substrate:
-
Use Michael Addition for electron-deficient alkenes like acrylates, acrylamides, maleimides, and α,β-unsaturated ketones and esters. These reactions are often catalyzed by a weak base.
-
Use Free-Radical Addition for electron-rich or unactivated alkenes such as vinyl ethers, vinyl silanes, and simple alkenes (e.g., 1-octene). These reactions require an external energy source (UV light) or a radical initiator.
Q3: What are some common catalysts for the Michael addition of this compound?
A3: For the Michael addition of thiols, weak organic bases are typically used to generate the reactive thiolate nucleophile. Common choices include:
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
N,N-Dimethylaminopyridine (DMAP)
The choice and concentration of the base can influence the reaction rate.
Q4: What are common initiators for the free-radical addition of this compound?
A4: Free-radical thiol-ene reactions are initiated by compounds that can generate radicals upon exposure to heat or light. Common initiators include:
-
Photoinitiators (for UV-initiated reactions):
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
1-Hydroxycyclohexyl phenyl ketone
-
-
Thermal Initiators (for heat-initiated reactions):
-
Azobisisobutyronitrile (AIBN)
-
Benzoyl peroxide
-
Troubleshooting Guide
Q1: My this compound addition reaction is very slow or not proceeding. What are the possible causes and solutions?
A1: A slow or stalled reaction can be due to several factors. Consider the following troubleshooting steps:
-
Inappropriate Reaction Mechanism: Ensure you are using the correct reaction type (Michael vs. radical) for your specific alkene.
-
Insufficient Catalyst/Initiator:
-
For Michael additions, the base may be of poor quality or used in too low a concentration. Try adding a fresh aliquot of the base. The reaction rate of thiol additions to α,β-unsaturated carbonyls can be pH-dependent.[1]
-
For radical additions, the initiator may have decomposed. Use a fresh batch of initiator. For photo-initiated reactions, ensure your UV lamp is functioning correctly and is of the appropriate wavelength and intensity.
-
-
Low Reaction Temperature: While many thiol additions proceed at room temperature, gentle heating may be required to increase the reaction rate, especially if the reactants are sterically hindered. However, excessive heat can lead to side reactions.
-
Solvent Effects: The choice of solvent can impact reaction rates. For Michael additions, polar aprotic solvents like THF, DMF, or acetonitrile are generally effective. In some cases, solvent-free conditions can lead to faster reactions and higher yields.[2][3][4]
Q2: The yield of my this compound addition reaction is lower than expected. How can I improve it?
A2: Low yields can be frustrating. Here are some common causes and suggestions for improvement:
-
Side Reactions:
-
Disulfide Formation: Thiols can oxidize to form disulfides, especially in the presence of air and base. Degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Polymerization: For radical reactions, the alkene may undergo polymerization. This can sometimes be suppressed by using an excess of the thiol.
-
-
Work-up and Purification Issues: The product may be lost during the work-up or purification steps. Ensure you are using appropriate extraction and chromatography techniques.
-
Reagent Purity: Impurities in the starting materials (this compound or the alkene) can interfere with the reaction. Purify the starting materials if necessary.
-
Equilibrium: Some Michael additions can be reversible. If you suspect this is the case, try running the reaction at a lower temperature or removing a byproduct to drive the reaction forward.
Data Presentation
Table 1: Representative Conditions for the Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds
The following table, adapted from studies on various thiols, provides a starting point for optimizing the addition of this compound. Note that optimal conditions for this compound may vary.
| Entry | Thiol | Alkene | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Thiophenol | Methyl vinyl ketone | 30 | 30 | 93 |
| 2 | 4-Chlorothiophenol | Methyl vinyl ketone | 30 | 15 | 98 |
| 3 | 4-Methylthiophenol | Methyl vinyl ketone | 30 | 30 | 85 |
| 4 | 4-Methoxythiophenol | Methyl vinyl ketone | 30 | 30 | 93 |
| 5 | Benzylthiol | Methyl vinyl ketone | 30 | 45 | 76 |
| 6 | Thiophenol | 2-Cyclohexen-1-one | 80 | 60 | 95 |
| 7 | Thiophenol | Crotonaldehyde | 30 | 105 | 91 |
Data is representative of thiol-Michael additions performed under solvent-free conditions and may serve as a starting point for optimization.[2]
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Michael Addition of this compound to an α,β-Unsaturated Carbonyl Compound
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To a round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the desired solvent (e.g., acetonitrile, 5 mL).
-
Add this compound (1.2 mmol, 1.2 equivalents).
-
Add the base catalyst (e.g., triethylamine, 0.1 mmol, 10 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Photo-Initiated Free-Radical Addition of this compound to an Alkene
-
In a quartz reaction vessel, dissolve the alkene (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and a photoinitiator (e.g., DMPA, 0.05 mmol, 5 mol%) in a suitable solvent (e.g., THF, 5 mL).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
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While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting thioether product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound addition reactions.
Caption: Mechanistic pathways for this compound addition reactions.
References
2-Ethoxyethanethiol degradation pathways and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the degradation of 2-Ethoxyethanethiol. The information is intended for researchers, scientists, and professionals in drug development to help ensure the stability and integrity of this compound throughout their experiments.
Disclaimer
Specific degradation pathways for this compound are not extensively documented in publicly available literature. The pathways and troubleshooting advice provided here are based on the general chemical properties of thiols and analogous compounds like ethanethiol.
Troubleshooting Guide: Degradation of this compound
Unexpected results or a decrease in the efficacy of this compound can often be attributed to its degradation. The following guide will help you troubleshoot common issues.
What are the signs of this compound degradation?
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A decrease in the expected concentration of this compound over time.
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The appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
A change in the physical appearance of the sample, such as discoloration.
-
A noticeable change in odor.
-
A loss of biological or chemical activity in your assay.
What should I do if I suspect my this compound has degraded?
Follow this workflow to diagnose and address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
While specific data for this compound is limited, based on the chemistry of similar thiols, the primary degradation pathway is likely oxidation.[1][2] The thiol group (-SH) is susceptible to oxidation, which can occur in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.
The proposed oxidative degradation pathway is as follows:
-
Oxidation to Disulfide: Two molecules of this compound can be oxidized to form the corresponding disulfide, bis(2-ethoxyethyl) disulfide.[1][3] This is a common reaction for thiols.[2][4]
-
Further Oxidation: More aggressive oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[2][5]
Q2: How can I prevent the degradation of this compound?
To minimize degradation, proper handling and storage are crucial.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., refrigerated at 2-8 °C). | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by displacing oxygen. |
| Light | Protect from light by using amber vials or storing in the dark. | Light can catalyze oxidative reactions. |
| Container | Use tightly sealed containers. | Prevents exposure to air and moisture. |
| Additives | Consider the use of antioxidants if compatible with your application. | Antioxidants can scavenge free radicals and inhibit oxidation. |
Q3: Are there any solvents I should avoid when working with this compound?
Avoid solvents that may contain peroxides (e.g., aged ethers like diethyl ether or THF) as these can accelerate oxidation. It is also advisable to use deoxygenated solvents for preparing stock solutions to minimize exposure to dissolved oxygen.
Q4: Can the ether linkage in this compound undergo hydrolysis?
While the ether linkage is generally stable, hydrolysis can occur under strong acidic or basic conditions, though this is less common than thiol oxidation under typical experimental conditions.
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a method to assess the stability of this compound under various storage conditions.
Objective: To determine the degradation rate of this compound under different temperature and atmospheric conditions.
Materials:
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This compound
-
Inert gas (Argon or Nitrogen)
-
Amber and clear glass vials with septa
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HPLC-UV or GC-MS system
-
Appropriate solvent (e.g., acetonitrile, deoxygenated)
-
Refrigerator (2-8 °C)
-
Laboratory bench (ambient temperature)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into amber and clear vials.
-
For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 5-10 minutes before sealing the vials.
-
-
Storage Conditions:
-
Store the vials under the conditions outlined in the table below.
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analytical Method:
-
Use a validated HPLC-UV or GC-MS method to quantify the concentration of this compound.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
Data Presentation:
The results can be summarized in a table to compare the stability under different conditions.
| Condition | Time (hours) | Concentration of this compound (µg/mL) | % Degradation |
| Refrigerated, Inert | 0 | 1000 | 0 |
| 24 | 998 | 0.2 | |
| 72 | 995 | 0.5 | |
| Refrigerated, Air | 0 | 1000 | 0 |
| 24 | 985 | 1.5 | |
| 72 | 960 | 4.0 | |
| Ambient, Inert | 0 | 1000 | 0 |
| 24 | 990 | 1.0 | |
| 72 | 975 | 2.5 | |
| Ambient, Air | 0 | 1000 | 0 |
| 24 | 950 | 5.0 | |
| 72 | 880 | 12.0 | |
| Ambient, Air, Light | 0 | 1000 | 0 |
| 24 | 920 | 8.0 | |
| 72 | 810 | 19.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
Technical Support Center: Post-Reaction Purification of 2-Ethoxyethanethiol
Welcome to the technical support center for the effective removal of unreacted 2-Ethoxyethanethiol from your reaction mixtures. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during post-reaction work-up.
Frequently Asked Questions (FAQs)
Q1: What are the physical and chemical properties of this compound that are relevant for its removal?
Q2: What are the primary methods for removing unreacted this compound?
A2: There are several common laboratory techniques to remove excess this compound, which can be broadly categorized as:
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Physical Removal:
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Distillation: Effective if there is a significant difference in boiling points between this compound and other components of the mixture.
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Extraction: Utilizes the differential solubility of the thiol in immiscible liquid phases.
-
-
Chemical Removal:
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Oxidation: Converts the thiol to a less volatile and less odorous disulfide.
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Chemical Scavenging: Employs reagents that selectively react with and sequester the thiol.
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Q3: I am concerned about the strong odor of this compound. How can I manage this during removal?
A3: The malodorous nature of thiols is a common challenge. It is essential to perform all manipulations in a well-ventilated fume hood. Chemical treatment with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide can help to neutralize the odor by converting the thiol to less odorous compounds. Glassware should also be decontaminated by rinsing with an oxidizing solution.
Troubleshooting Guide
Problem 1: My desired product is sensitive to basic conditions. How can I remove this compound by extraction?
Solution: If your product is base-sensitive, avoid using strong bases like sodium hydroxide for extraction. You can consider using a milder base such as sodium bicarbonate or sodium carbonate for the wash. Alternatively, you can explore other removal methods like oxidation or the use of specific thiol scavengers that operate under neutral conditions.
Problem 2: I tried to remove this compound by distillation, but it seems to co-distill with my product.
Solution: If co-distillation is an issue, simple distillation may not be effective. Consider using fractional distillation for better separation if the boiling points are close. Alternatively, you could first use a chemical method to convert the thiol into a less volatile derivative (e.g., a disulfide via oxidation) before performing the distillation.
Problem 3: The oxidation of this compound to its disulfide is incomplete. What can I do?
Solution: Incomplete oxidation can be due to several factors. Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. You can also try a different oxidizing agent; for instance, if you are using hydrogen peroxide, you might switch to iodine or potassium bromate for a potentially more efficient reaction. Monitoring the reaction by TLC or another appropriate analytical technique is recommended to determine the point of complete conversion.
Data Presentation
The following table summarizes the available physical and chemical properties of this compound. For properties where specific data is unavailable, data for the structurally similar compound, ethanethiol, is provided for reference and should be used with caution as a proxy.
| Property | This compound | Ethanethiol (for reference) |
| Molecular Formula | C₄H₁₀OS[1] | C₂H₆S[2] |
| Molecular Weight | 106.19 g/mol [1] | 62.13 g/mol [2] |
| Boiling Point | Data not available | 35 °C (95 °F)[2] |
| Vapor Pressure | Data not available | 442 mmHg at 20 °C[2] |
| Water Solubility | Data not available | 0.7% (20 °C)[2] |
| Solubility in Organic Solvents | Likely soluble in common organic solvents | Soluble in ether, alcohol, acetone[3] |
| pKa | Data not available | 10.6[2] |
| Odor | Pungent, disagreeable | Strong, skunk-like[2][3] |
Experimental Protocols
Method 1: Removal by Oxidation to Disulfide
This method converts the volatile and odorous this compound into the corresponding disulfide, which is typically less volatile and has a less intense odor.
Materials:
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Reaction mixture containing unreacted this compound
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Aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide (H₂O₂)
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Separatory funnel
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Standard glassware for extraction and filtration
Protocol:
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Ensure the reaction mixture is in a suitable organic solvent. If not, dissolve it in an appropriate water-immiscible organic solvent.
-
In a separatory funnel, add the organic solution.
-
Slowly add a slight excess of an aqueous solution of sodium hypochlorite or hydrogen peroxide. Caution: This reaction can be exothermic.
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Stopper the funnel and shake gently, venting frequently to release any pressure.
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Allow the layers to separate. The disulfide will remain in the organic layer.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Wash the organic layer with brine to remove any residual water-soluble impurities.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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The resulting organic solution, now free of the thiol, can be concentrated under reduced pressure to isolate the desired product.
Method 2: Removal by Basic Extraction
This protocol is suitable for removing acidic thiols from an organic phase into an aqueous basic solution. Caution: This method should not be used if the desired product is sensitive to basic conditions.
Materials:
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Reaction mixture in an organic solvent
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction
-
Water
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Separatory funnel
-
Standard glassware
Protocol:
-
Dissolve the reaction mixture in a water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
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Shake the funnel vigorously for 1-2 minutes, venting periodically.
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Allow the layers to separate. The deprotonated thiol will be in the aqueous layer.
-
Drain the aqueous layer.
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Repeat the extraction with fresh NaOH solution if necessary (can be checked by the odor of the organic layer).
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Wash the organic layer with water to remove any residual NaOH.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the organic layer to obtain the purified product.
Method 3: Removal by Chemical Scavenging
This method utilizes a scavenger that selectively reacts with the thiol, allowing for its removal by filtration or extraction. Polymer-bound scavengers or metal salts can be used.
Materials:
-
Reaction mixture
-
Thiol scavenger resin (e.g., polymer-bound maleimide) or a metal salt solution (e.g., silver nitrate, copper(II) acetate).
-
Appropriate solvent
-
Filtration apparatus
Protocol using a Resin Scavenger:
-
To the reaction mixture, add the thiol scavenger resin (typically 2-4 equivalents relative to the thiol).
-
Stir the mixture at room temperature for a few hours to overnight. Monitor the disappearance of the thiol by an appropriate method (e.g., TLC with a thiol-specific stain, or by odor).
-
Once the reaction is complete, filter off the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
The filtrate contains the desired product, free of the thiol. Concentrate as needed.
Protocol using a Metal Salt:
-
Treat the reaction mixture with an aqueous solution of a suitable metal salt (e.g., silver nitrate or copper(II) acetate).
-
A precipitate of the metal thiolate should form.
-
Stir for a short period to ensure complete precipitation.
-
Filter the mixture to remove the solid metal thiolate.
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The filtrate can then be further worked up as necessary (e.g., extraction to remove the aqueous phase).
Mandatory Visualization
References
Technical Support Center: Characterization of 2-Ethoxyethanethiol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Ethoxyethanethiol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of this compound derivatives?
A1: The primary challenges stem from the inherent reactivity of the thiol group. Key issues include:
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Oxidation: The thiol group (-SH) is highly susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and other oxidized species. This can result in sample degradation and the appearance of unexpected peaks in analytical chromatograms.
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Volatility and Polarity: Depending on the derivative, the compound's volatility and polarity can pose challenges for chromatographic separation. Highly polar derivatives may exhibit poor peak shape and retention in gas chromatography (GC), while volatile derivatives can be lost during sample preparation.
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Adsorption: The polar nature of the thiol group can lead to adsorption onto active sites in GC inlets and columns, or on the stationary phase in high-performance liquid chromatography (HPLC), resulting in peak tailing and poor reproducibility.[1]
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Thermal Instability: Some thiol derivatives can be thermally labile, degrading in a hot GC inlet.
Q2: How can I prevent the oxidation of my this compound derivatives during sample preparation and analysis?
A2: To minimize oxidation, consider the following strategies:
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Work under an inert atmosphere: Whenever possible, handle samples and prepare solutions under an inert gas like nitrogen or argon.
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Use deoxygenated solvents: Purge solvents with an inert gas to remove dissolved oxygen.
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Control the pH: Maintain a slightly acidic pH (below 7) to keep the thiol in its protonated form, which is less prone to oxidation than the thiolate anion.
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Add antioxidants: In some cases, small amounts of antioxidants can be added to the sample, but be cautious of potential interference with your analysis.
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Derivatization: Convert the thiol group into a more stable derivative, such as a thioether or a silyl derivative, immediately after synthesis or extraction.[2]
Q3: What are the recommended analytical techniques for characterizing this compound derivatives?
A3: The choice of technique depends on the specific properties of the derivative and the research question. Common methods include:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable derivatives. Derivatization is often necessary to improve volatility and peak shape. A sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD), can enhance selectivity.
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High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive derivatives. Reversed-phase HPLC is commonly used. A UV or fluorescence detector can be employed, often after derivatization with a suitable chromophore or fluorophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, including the S-H bond (weak absorption around 2550-2600 cm⁻¹).
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Active sites in the GC inlet or column.- Insufficient derivatization.- Column degradation. | - Use a deactivated inlet liner and a column specifically designed for active compounds.- Optimize the derivatization reaction to ensure complete conversion of the thiol.- Condition the column according to the manufacturer's instructions or replace it if it's old. |
| No Peak or Very Small Peak | - Sample degradation in the inlet.- Adsorption in the system.- Insufficient volatility. | - Lower the inlet temperature.- Ensure the system is well-deactivated.- Derivatize the sample to increase its volatility. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the carrier gas or syringe. | - Run a blank solvent injection to check for carryover.- Clean the syringe and check the purity of the carrier gas.[3] |
| Shifting Retention Times | - Fluctuation in carrier gas flow rate.- Changes in oven temperature program.- Column aging. | - Check for leaks in the gas lines and verify the flow rate.- Ensure the oven temperature program is consistent.- Replace the column if retention times continue to shift significantly. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks | - Secondary interactions with the stationary phase.- Column overload.- High dead volume in the system. | - Use a mobile phase with a suitable pH and ionic strength.- Inject a smaller sample volume or a more dilute sample.- Check all connections for proper fitting to minimize dead volume.[3] |
| Split Peaks | - Clogged frit or partially blocked column.- Sample solvent incompatible with the mobile phase. | - Reverse-flush the column (if permissible by the manufacturer).- Dissolve the sample in the mobile phase or a weaker solvent.[3] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase and prime the pump.- Use fresh, high-purity solvents.- Replace the detector lamp if it has exceeded its lifetime.[3][4] |
| Irreproducible Peak Areas | - Inconsistent injection volume.- Sample instability.- Leaks in the system. | - Check the autosampler for proper operation.- Prepare fresh samples and analyze them promptly.- Inspect the pump, injector, and fittings for any leaks. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its more volatile and thermally stable trimethylsilyl (TMS) derivative.
Materials:
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This compound sample
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Anhydrous pyridine or acetonitrile (as solvent)
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2 mL GC vials with screw caps and septa
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Heating block or oven
Procedure:
-
In a clean, dry 2 mL GC vial, add approximately 1 mg of the this compound derivative sample.
-
Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
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Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
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Allow the vial to cool to room temperature.
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The sample is now ready for injection into the GC-MS.
Protocol 2: HPLC-UV Analysis of this compound Derivatives
This protocol provides a general method for the analysis of this compound derivatives using reversed-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
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15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a more specific wavelength if the derivative has a chromophore).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Dissolve the this compound derivative sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before placing it in the autosampler.
-
Set up the injection sequence and run the analysis.
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: The oxidation pathway of thiols to various sulfur-containing species.
Caption: Experimental workflow for the silylation of a thiol derivative for GC analysis.
References
Impact of solvent choice on 2-Ethoxyethanethiol reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Ethoxyethanethiol, with a specific focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of this compound?
The nucleophilicity of this compound is significantly influenced by the solvent. In polar aprotic solvents (e.g., DMF, DMSO, acetone), the thiol is a strong nucleophile. These solvents do not strongly solvate the thiolate anion, leaving it more available to participate in nucleophilic attacks.[1][2][3] In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the thiol or corresponding thiolate.[1][2] This solvation shell sterically hinders the nucleophile and reduces its reactivity, leading to slower reaction rates for S(_N)2-type reactions.[1][2][3]
Q2: What is the recommended type of solvent for promoting S(_N)2 reactions with this compound?
For S(_N)2 reactions, where this compound acts as a nucleophile, polar aprotic solvents are generally recommended.[1][2][3][4] Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) enhance the nucleophilicity of the thiol, leading to faster reaction rates.[1][2]
Q3: Can this compound participate in S(_N)1 reactions, and what is the ideal solvent for this?
While less common for thiols to be the leaving group, if this compound is involved in a reaction proceeding through an S(_N)1 mechanism (e.g., as a solvent or additive that can be protonated and leave), polar protic solvents would be favored. These solvents are effective at stabilizing the carbocation intermediate that is characteristic of the S(_N)1 pathway.[4]
Q4: How does solvent polarity impact the oxidation of this compound?
While specific data for this compound is limited, general principles suggest that solvent polarity can influence oxidation rates and product distribution. For instance, in the aerobic oxidation of other organic compounds, increasing solvent polarity can alter reaction rates and selectivity. In some cases, protic solvents can limit oxidation through strong intermolecular forces, such as hydrogen bonding with the reactant.
Q5: Are there any known side reactions of this compound that are influenced by the solvent?
A potential side reaction for thiols is oxidation to disulfides. The choice of solvent can influence the rate of this side reaction, particularly in the presence of air (oxygen). Protic solvents might participate in radical pathways that could promote oxidation. For reactions where the thiol's nucleophilicity is key, using deoxygenated solvents can be a crucial preventative measure.
Troubleshooting Guides
Issue 1: Slow or incomplete S(_N)2 reaction
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice | If using a polar protic solvent (e.g., ethanol, methanol), the nucleophilicity of this compound is likely diminished due to hydrogen bonding.[1][2] Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to enhance nucleophilicity.[1][2][3] |
| Presence of water | Traces of water in the reaction mixture can act as a protic solvent and reduce the reaction rate. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Base is not strong enough | If the reaction requires the formation of the thiolate, the base used may not be sufficient to deprotonate the thiol in the chosen solvent. Solution: Consider a stronger base or a base that is more soluble and effective in the chosen solvent system. |
Issue 2: Formation of disulfide byproduct
| Possible Cause | Troubleshooting Step |
| Oxidation by dissolved oxygen | Thiols can be oxidized to disulfides in the presence of oxygen. This can be more prevalent in certain solvents. Solution: Degas the solvent before use by bubbling an inert gas (e.g., nitrogen or argon) through it. Maintain an inert atmosphere over the reaction mixture. |
| Presence of radical initiators | Impurities in the solvent or reagents could initiate radical chain reactions leading to disulfide formation. Solution: Use high-purity, freshly distilled solvents. |
Data Presentation
Table 1: General Impact of Solvent Class on this compound Reactivity in Nucleophilic Substitution Reactions
| Solvent Class | Examples | Effect on S(_N)2 Rate | Effect on S(_N)1 Rate | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Increases | Decreases | Solvates the cation but not the thiolate anion, enhancing nucleophilicity.[1][2][3] Does not effectively stabilize the carbocation intermediate. |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Increases | Solvates and stabilizes the thiolate anion through hydrogen bonding, reducing its nucleophilicity.[1][2] Effectively stabilizes the carbocation intermediate.[4] |
| Nonpolar | Hexane, Toluene, Benzene | Very Slow/Insoluble | Very Slow/Insoluble | Poor solubility of the likely ionic reagents. |
Experimental Protocols
General Protocol for S(_N)2 Reaction of this compound with an Alkyl Halide
This is a generalized protocol and may require optimization for specific substrates.
1. Materials:
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This compound
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Alkyl halide (e.g., benzyl bromide)
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A suitable base (e.g., sodium hydride or potassium carbonate)
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Anhydrous polar aprotic solvent (e.g., DMF)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware
2. Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the anhydrous polar aprotic solvent.
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If using a base like sodium hydride, add it to the solvent.
-
Slowly add this compound to the stirred suspension at 0°C. Allow the mixture to stir for 30 minutes to ensure complete formation of the thiolate.
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Dissolve the alkyl halide in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by carefully adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Critical Step - Solvent Choice: The use of an anhydrous polar aprotic solvent in step 2 is crucial for maximizing the reaction rate by enhancing the nucleophilicity of the 2-ethoxyethanethiolate.
Visualizations
Caption: S(_{N})2 Reaction Workflow for this compound.
References
Strategies for enhancing the stability of 2-Ethoxyethanethiol solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2-Ethoxyethanethiol solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with your this compound solutions.
Problem: My this compound solution has become cloudy or has formed a precipitate.
| Potential Cause | Recommended Action |
| Oxidation: this compound can oxidize to form a disulfide, which may have lower solubility in your solvent system, leading to cloudiness or precipitation. | 1. Inert Atmosphere: Handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Antioxidants: Consider adding a suitable antioxidant to the solution. Common antioxidants for thiol solutions include butylated hydroxytoluene (BHT) or triphenyl phosphite. 3. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Low Temperature Storage: The solubility of this compound or its disulfide dimer may decrease at lower temperatures, causing it to precipitate. | 1. Gently Warm: Allow the solution to slowly warm to room temperature. 2. Solubility Check: If the precipitate redissolves upon warming, consider storing the solution at a slightly higher temperature, provided it does not accelerate degradation. |
| Contamination: The solution may be contaminated with an insoluble substance. | 1. Filtration: Filter the solution through a chemically compatible syringe filter (e.g., PTFE). 2. Solvent Purity: Ensure the solvent used is of high purity and free from particulate matter. |
Problem: I am observing a decrease in the potency or concentration of my this compound solution over time.
| Potential Cause | Recommended Action |
| Oxidative Degradation: The primary degradation pathway for thiols is oxidation to disulfides. This will reduce the concentration of the active thiol.[1][2] | 1. Confirm Degradation: Use an analytical method like HPLC to quantify the concentration of this compound and its corresponding disulfide. 2. Implement Preventative Measures: Follow the recommendations for preventing oxidation mentioned above (inert atmosphere, antioxidants, degassed solvents). |
| Inappropriate Storage Temperature: Storing the solution at too high a temperature can accelerate the rate of degradation. | 1. Review Storage Conditions: Store the solution at the recommended temperature, typically in a refrigerator or freezer. 2. Accelerated Stability Testing: If no storage recommendation is available, you may need to perform a simple stability study by storing aliquots at different temperatures and monitoring the concentration over time. |
| Light Exposure: Some thiols are sensitive to light, which can catalyze degradation. | 1. Use Amber Vials: Store the solution in amber glass vials or wrap clear vials in aluminum foil to protect from light. 2. Minimize Exposure: During handling, minimize the exposure of the solution to direct light. |
| Incorrect pH: The stability of thiols can be pH-dependent. The thiolate anion (R-S⁻) is more susceptible to oxidation than the neutral thiol (R-SH).[3] | 1. Buffer the Solution: If compatible with your application, consider buffering the solution to a pH that minimizes the concentration of the thiolate form. For many thiols, a slightly acidic pH can improve stability.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most common degradation pathway for thiols like this compound is oxidation. In the presence of oxygen, two thiol molecules can couple to form a disulfide. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.
Q2: How should I store my this compound solutions to maximize stability?
For optimal stability, this compound solutions should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer, as specified by the manufacturer. If no information is available, colder temperatures are generally preferred to slow down degradation rates.
-
Atmosphere: Under an inert atmosphere such as nitrogen or argon to prevent oxidation.
-
Light: Protected from light by using amber vials or by wrapping the container in foil.
Q3: What type of container is best for storing this compound solutions?
Chemically inert glass containers, such as amber glass vials with PTFE-lined caps, are recommended. Plastic containers should be avoided unless their compatibility has been verified, as plasticizers or other additives could potentially leach into the solution or the container could be permeable to oxygen.
Q4: Can I use antioxidants to stabilize my this compound solution?
Yes, antioxidants can be effective in preventing the oxidation of thiols. The choice of antioxidant will depend on the specific application and solvent system. Some commonly used antioxidants for organic solutions include butylated hydroxytoluene (BHT) and triphenyl phosphite. For aqueous solutions, water-soluble antioxidants like ascorbic acid or glutathione could be considered, depending on compatibility.
Q5: How can I monitor the stability of my this compound solution?
The most reliable way to monitor the stability is by using a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate and quantify both the this compound and its disulfide degradation product.[5][6][7] This allows for a direct measurement of the solution's potency over time. For a general indication of thiol content, colorimetric assays like the Ellman's test can also be used.[8][9][10]
Quantitative Data on Thiol Stability
| Storage Condition | Temperature | Atmosphere | Antioxidant | % Thiol Remaining after 30 Days (Illustrative) |
| 1 | 25°C | Air | None | 65% |
| 2 | 25°C | Air | BHT (0.1%) | 85% |
| 3 | 25°C | Nitrogen | None | 90% |
| 4 | 4°C | Air | None | 80% |
| 5 | 4°C | Nitrogen | None | 98% |
| 6 | 4°C | Nitrogen | BHT (0.1%) | >99% |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for conducting an accelerated stability study of a this compound solution.
1. Objective: To determine the degradation rate of this compound in a specific solvent system under accelerated storage conditions.
2. Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or the specific solvent system of interest)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Amber HPLC vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature and humidity-controlled stability chamber
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
4. HPLC Method (Example):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (Thiols and disulfides typically have UV absorbance at lower wavelengths).
-
Run Time: Sufficient to allow for the elution of both this compound and its disulfide dimer.
5. Stability Study Procedure:
-
Initial Analysis (T=0): Analyze the freshly prepared working standard in triplicate by HPLC to determine the initial concentration of this compound.
-
Sample Storage: Dispense aliquots of the stock solution into several amber HPLC vials, cap them tightly, and place them in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[11][12][13][14][15]
-
Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 6 weeks), remove a vial from the stability chamber. Allow it to equilibrate to room temperature. Prepare a working standard from this aged solution and analyze it in triplicate by HPLC.
-
Data Analysis: Calculate the concentration of this compound at each time point. The percentage of remaining this compound can be calculated as: (Concentration at time T / Initial Concentration) x 100%
6. Data Reporting: Present the stability data in a table and plot the percentage of remaining this compound against time. This will provide an indication of the degradation rate under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Oxidation of this compound to its corresponding disulfide.
References
- 1. scispace.com [scispace.com]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lnct.ac.in [lnct.ac.in]
- 12. ema.europa.eu [ema.europa.eu]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. www3.paho.org [www3.paho.org]
- 15. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Analysis: 2-Ethoxyethanethiol versus Other Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Ethoxyethanethiol with other common alkanethiols. The information presented is supported by experimental data and established principles of chemical reactivity, offering valuable insights for reaction design and drug development applications.
Executive Summary
This compound generally exhibits higher nucleophilic reactivity compared to simple straight-chain or branched alkanethiols. This enhanced reactivity is primarily attributed to its lower acidity (pKa), which results in a higher concentration of the more reactive thiolate anion at a given pH. This guide will delve into the factors influencing this reactivity and provide relevant experimental data and protocols.
Data Presentation: Acidity of Alkanethiols
The acidity of a thiol (R-SH) is a critical determinant of its reactivity, as the corresponding thiolate anion (R-S⁻) is the primary nucleophilic species in many reactions. A lower pKa value indicates a stronger acid and a greater propensity to form the thiolate anion in solution.
| Thiol | Structure | pKa |
| This compound | CH₃CH₂OCH₂CH₂SH | 9.38[1] |
| Ethanethiol | CH₃CH₂SH | 10.6[2] |
| 1-Propanethiol | CH₃CH₂CH₂SH | ~10.7[3] |
| 1-Butanethiol | CH₃CH₂CH₂CH₂SH | ~10.7[3] |
| 2-Methyl-2-propanethiol | (CH₃)₃CSH | ~10.7[3] |
Key Observation: this compound is significantly more acidic than the other listed alkanethiols. This is likely due to the electron-withdrawing inductive effect of the ether oxygen atom, which stabilizes the thiolate anion.
Reactivity Comparison
The enhanced acidity of this compound directly translates to a higher concentration of the nucleophilic thiolate anion at a given pH. This has significant implications for its reactivity in various chemical transformations.
Nucleophilic Substitution (Sₙ2) Reactions
In Sₙ2 reactions, the thiolate anion acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group. The rate of an Sₙ2 reaction is directly proportional to the concentration and nucleophilicity of the nucleophile.
Given its lower pKa, this compound will have a higher concentration of its conjugate base (the thiolate) at a neutral or slightly basic pH compared to other alkanethiols. This leads to a faster reaction rate for nucleophilic substitution reactions.
The general trend in nucleophilicity for alkanethiols in Sₙ2 reactions is expected to be:
This compound > Ethanethiol ≈ 1-Propanethiol ≈ 1-Butanethiol > 2-Methyl-2-propanethiol
The lower reactivity of 2-methyl-2-propanethiol is attributed to the steric hindrance caused by the bulky tert-butyl group, which impedes the approach of the nucleophile to the electrophilic center.
Thiol-Disulfide Exchange
Thiol-disulfide exchange is a crucial reaction in biochemistry and protein chemistry, proceeding via a nucleophilic attack of a thiolate on a disulfide bond. The reaction mechanism is a series of Sₙ2 reactions at the sulfur atoms. As with other nucleophilic reactions, the rate is highly dependent on the concentration of the thiolate anion. Therefore, this compound is expected to participate in thiol-disulfide exchange reactions at a faster rate than less acidic alkanethiols.
Oxidation of Thiols
The oxidation of thiols can proceed through various mechanisms, often involving the thiolate anion as a key intermediate. For instance, the initial step in the oxidation to a disulfide can be the nucleophilic attack of a thiolate on an oxidized sulfur species. A higher concentration of the thiolate from this compound would facilitate a faster initial oxidation rate under conditions where the thiolate is the reactive species.
Experimental Protocols
Determination of Thiol pKa by Spectrophotometry
This protocol describes a method to determine the pKa of a thiol by monitoring the absorbance of the thiolate anion at a specific wavelength as a function of pH.
Materials:
-
Thiol compound of interest
-
Series of buffers with known pH values (e.g., phosphate, borate buffers)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the thiol in a suitable solvent (e.g., deionized water or ethanol).
-
For each pH value in the desired range, prepare a solution containing a fixed concentration of the thiol in the corresponding buffer.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the thiolate anion (typically around 240-250 nm).
-
Plot the absorbance as a function of pH.
-
The data will fit to a sigmoidal curve. The pKa is the pH at which the absorbance is half of the maximum absorbance.
Kinetic Analysis of Thiol-Disulfide Exchange
This protocol outlines a method to measure the rate of a thiol-disulfide exchange reaction using a chromogenic disulfide, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
Materials:
-
Thiol compound (e.g., this compound or other alkanethiols)
-
DTNB solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a solution of the thiol of known concentration in the reaction buffer.
-
Prepare a solution of DTNB of known concentration in the same buffer.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the thiol and DTNB solutions in a cuvette.
-
Immediately start monitoring the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Record the absorbance at regular time intervals.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. The second-order rate constant can then be calculated using the known concentrations of the reactants.
Visualizations
Caption: Lower pKa leads to higher thiolate concentration and thus higher reactivity.
Caption: Workflow for determining thiol-disulfide exchange kinetics.
References
A Comparative Guide to Self-Assembled Monolayers: 2-Ethoxyethanethiol vs. 1-Dodecanethiol
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful tool for tailoring surface properties. The choice of the thiol headgroup and alkyl chain length is critical in determining the functionality of the SAM. This guide provides a detailed comparison of SAMs formed from two distinct thiols: 2-Ethoxyethanethiol, a short-chain thiol with an ether linkage, and 1-dodecanethiol, a long-chain alkanethiol. This comparison is supported by experimental data to aid in the selection of the appropriate surface modification for applications ranging from biosensing to drug delivery.
Executive Summary
This guide contrasts the performance of self-assembled monolayers (SAMs) derived from this compound and 1-dodecanethiol. 1-dodecanethiol SAMs are characterized by their dense, crystalline-like structure, leading to highly hydrophobic surfaces that are effective in applications requiring robust coatings and corrosion resistance. In contrast, SAMs of this compound, and more broadly short-chain ether-containing thiols, exhibit more hydrophilic properties. This increased hydrophilicity is primarily attributed to the presence of the ether group, which can engage in hydrogen bonding with water. This property is particularly advantageous in biomedical applications where minimizing non-specific protein adsorption is crucial for the performance of biosensors and drug delivery systems.
Performance Comparison: this compound vs. 1-Dodecanethiol SAMs
The differing chemical structures of this compound and 1-dodecanethiol result in SAMs with distinct physical and chemical properties. The long alkyl chain of 1-dodecanethiol promotes strong van der Waals interactions between adjacent molecules, leading to a densely packed and highly ordered monolayer. This dense packing results in a hydrophobic surface. Conversely, the ether group in this compound introduces a degree of hydrophilicity and can influence the packing density of the resulting SAM.
| Property | This compound SAM | 1-Dodecanethiol SAM | Key Differences & Implications |
| Wettability (Water Contact Angle) | More Hydrophilic (Estimated < 60°) | Hydrophobic (~110-112°)[1] | The ether group in this compound increases surface wettability, making it suitable for applications requiring biocompatibility and reduced protein fouling. The hydrophobicity of 1-dodecanethiol SAMs is ideal for creating water-repellent surfaces and for corrosion protection. |
| Ellipsometric Thickness | Thinner (Estimated < 10 Å) | Thicker (~15-20 Å) | The thickness is directly related to the chain length. The shorter chain of this compound results in a thinner monolayer. |
| Protein Adsorption | Low | High | The hydrophilic nature and the hydration layer formed around the ether groups of this compound SAMs significantly reduce non-specific protein adsorption, a critical feature for biosensors and in-vivo applications. 1-dodecanethiol's hydrophobic surface readily adsorbs proteins. |
| Stability | Generally lower thermal and long-term stability due to shorter chain and weaker inter-chain forces. | Higher thermal and long-term stability due to strong van der Waals interactions between the long alkyl chains. | For applications requiring long-term stability in harsh environments, 1-dodecanethiol is the preferred choice. The stability of ether-containing SAMs can be influenced by the presence of ester or amide linkages, which have shown greater stability in some contexts. |
| Primary Applications | Biosensors, anti-fouling surfaces, drug delivery systems, studies of cell adhesion. | Corrosion inhibition, lubrication, patterning, fundamental studies of self-assembly. | The choice of thiol is dictated by the desired surface functionality. |
Note: Direct experimental data for this compound SAMs is limited. The properties listed are based on established trends for short-chain ether-terminated thiols, particularly oligo(ethylene glycol)-terminated thiols, which serve as a functional proxy.
Experimental Protocols
Detailed methodologies for the formation of SAMs are crucial for reproducibility. Below are standard protocols for preparing SAMs of this compound and 1-dodecanethiol on gold substrates.
Protocol 1: Formation of 1-Dodecanethiol SAM on Gold
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a chromium or titanium adhesion layer followed by a gold layer)
-
1-dodecanethiol (DDT)
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 1-dodecanethiol in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with copious amounts of ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Formation of this compound SAM on Gold
Materials:
-
Gold-coated substrate
-
This compound
-
Anhydrous ethanol
-
Piranha solution
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Follow the same substrate cleaning procedure as described in Protocol 1.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Incubate for 12-18 hours at room temperature. Shorter incubation times compared to long-chain thiols are often sufficient for short-chain thiols to form a complete monolayer, though the ordering may be less crystalline.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse thoroughly with ethanol.
-
Dry under a stream of nitrogen gas.
-
-
Characterization:
-
Characterize the SAM using appropriate surface analysis techniques to determine properties such as wettability and thickness.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the fabrication of a SAM-based biosensor and a logical diagram comparing the key properties of the two thiols.
Caption: Workflow for SAM-Based Biosensor Fabrication.
Caption: Property Comparison of SAMs.
References
A Comparative Guide to Validating the Purity of Synthesized 2-Ethoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of small-molecule thiols such as 2-Ethoxyethanethiol is a critical process in the development of novel therapeutics and bioconjugates. The purity of these reagents is paramount, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound, offering detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical technique for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. Here, we compare four common techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration.
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | GC-MS | HPLC-UV | Quantitative ¹H NMR | Potentiometric Titration |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin resonance in a magnetic field, signal intensity proportional to the number of nuclei. | Measurement of potential difference during titration with a metal ion that reacts with thiols. |
| Primary Impurity Detected | 2-Ethoxyethyl ethyl sulfide | 2-Ethoxyethyl ethyl sulfide | 2-Ethoxyethyl ethyl sulfide, residual solvents | Total thiol content |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% | ~0.5% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.15% | ~0.3% | ~1.0% |
| Precision (RSD) | < 2% | < 3% | < 1% | < 5% |
| Analysis Time per Sample | ~30 min | ~20 min | ~15 min | ~10 min |
| Sample Preparation | Dilution in a volatile solvent. Derivatization may be required for improved volatility. | Dilution in mobile phase. | Dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable buffer. |
| Advantages | High sensitivity and specificity for volatile impurities. | Widely available, good for non-volatile impurities. | Absolute quantification without a specific reference standard for the analyte, non-destructive. | Simple, inexpensive, and specific for thiol functional groups. |
| Disadvantages | May require derivatization for polar thiols, potential for thermal degradation. | Lower sensitivity than GC-MS, requires chromophoric impurities for UV detection. | Lower sensitivity than chromatographic methods, requires a well-calibrated instrument. | Only quantifies total thiol content, not specific impurities. |
Alternative Thiol Reagents: A Comparative Overview
In various applications, particularly in bioconjugation, several other thiol-containing molecules can be considered as alternatives to this compound. The choice of reagent often depends on factors like linker length, hydrophilicity, and reactivity.
Table 2: Comparison of this compound with Alternative Thiol Reagents
| Feature | This compound | 2-Mercaptoethyl ether | 2,2'-(Ethylenedioxy)diethanethiol |
| Structure | CH₃CH₂OCH₂CH₂SH | (HSCH₂CH₂)₂O | HSCH₂CH₂OCH₂CH₂OCH₂CH₂SH |
| Molecular Weight ( g/mol ) | 106.19 | 138.25 | 182.30 |
| Boiling Point (°C) | 134-136 | 203-205 | 225 |
| Key Applications | Surface modification, synthesis of thiol-reactive probes. | Crosslinking agent, component in polymer synthesis. | Crosslinking agent in thiol-ene reactions, formation of self-assembled monolayers.[1] |
| Advantages | Simple structure, good reactivity. | Dithiol allows for efficient crosslinking. | Longer, hydrophilic PEG-like linker enhances solubility.[2] |
| Disadvantages | Monofunctional, less suitable for crosslinking. | Can lead to intermolecular disulfide bond formation. | More complex synthesis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound and the potential impurity, 2-ethoxyethyl ethyl sulfide.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Dichloromethane (DCM), analytical grade.
-
This compound, synthesized.
-
2-Ethoxyethyl ethyl sulfide, as a reference standard.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in DCM.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Data Analysis: Identify peaks based on their retention times and mass spectra. Quantify the purity by calculating the peak area percentage.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of synthesized this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
Reagents:
-
Deuterated chloroform (CDCl₃).
-
Maleic anhydride (or other suitable certified internal standard), accurately weighed.
-
Synthesized this compound, accurately weighed.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic anhydride into the same NMR tube.
-
Add ~0.75 mL of CDCl₃, cap, and gently mix until fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved triplet signal of the methyl protons of this compound (~1.2 ppm, 3H) and the singlet signal of the olefinic protons of maleic anhydride (~7.1 ppm, 2H).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Anhydride)
-
-
Potentiometric Titration
Objective: To determine the total thiol content in the synthesized this compound.
Instrumentation:
-
Potentiometer with a silver indicator electrode and a suitable reference electrode (e.g., Ag/AgCl).
-
Burette.
Reagents:
-
0.01 M Silver Nitrate (AgNO₃) solution, standardized.
-
Ethanol, analytical grade.
-
Ammonia buffer (pH 9.5).
Procedure:
-
Sample Preparation: Accurately weigh ~50 mg of the synthesized this compound and dissolve it in 50 mL of ethanol. Add 10 mL of the ammonia buffer.
-
Titration:
-
Immerse the electrodes in the sample solution.
-
Titrate with the standardized 0.01 M AgNO₃ solution, recording the potential (mV) after each addition.
-
Continue the titration past the equivalence point, which is indicated by a sharp change in potential.
-
-
Data Analysis: Determine the equivalence point from the titration curve (or its first derivative). Calculate the thiol content based on the stoichiometry of the reaction (1:1 for RSH:Ag⁺).
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in purity validation, the following diagrams illustrate the experimental workflow and the decision-making process for method selection.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical workflow for selecting an appropriate analytical method for purity validation.
References
A Spectroscopic Investigation of 2-Ethoxyethanethiol and Its Oxidized Derivatives
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-Ethoxyethanethiol and its oxidized forms, the corresponding disulfide and sulfonic acid. This guide provides an objective comparison supported by available spectroscopic data and detailed experimental protocols.
This document delves into the spectroscopic signatures of this compound and its key oxidation products: bis(2-ethoxyethyl) disulfide and 2-ethoxyethanesulfonic acid. Understanding the distinct spectral features of these compounds is crucial for monitoring chemical transformations, characterizing reaction intermediates, and ensuring the purity of materials in research and development settings. This guide compiles available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to facilitate their identification and differentiation.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its oxidized forms. It is important to note that while experimental data for this compound is available, specific experimental spectra for bis(2-ethoxyethyl) disulfide and 2-ethoxyethanesulfonic acid are not readily found in the public domain. Therefore, data for structurally similar compounds and predicted values are used for comparison where necessary.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ¹H | ~1.2 | t | -CH₃ |
| ~1.6 | t | -SH | ||
| ~2.7 | dt | -CH₂-SH | ||
| ~3.5 | q | -O-CH₂-CH₃ | ||
| ~3.6 | t | -O-CH₂-CH₂- | ||
| ¹³C | ~15.2 | -CH₃ | ||
| ~25.0 | -CH₂-SH | |||
| ~66.5 | -O-CH₂-CH₃ | |||
| ~71.0 | -O-CH₂-CH₂- | |||
| bis(2-ethoxyethyl) disulfide | ¹H | ~1.2 (analog) | t | -CH₃ |
| (Data from analogous bis(2,2-diethoxyethyl) disulfide) | ~2.9 (analog) | t | -S-CH₂- | |
| ~3.6 (analog) | q | -O-CH₂-CH₃ | ||
| ~3.7 (analog) | t | -O-CH₂-CH₂- | ||
| ¹³C | ~15.1 (analog) | -CH₃ | ||
| ~38.5 (analog) | -S-CH₂- | |||
| ~66.8 (analog) | -O-CH₂-CH₃ | |||
| ~69.5 (analog) | -O-CH₂-CH₂- | |||
| 2-Ethoxyethanesulfonic acid | ¹H | ~1.3 (predicted) | t | -CH₃ |
| (Predicted data) | ~3.3 (predicted) | t | -SO₃H-CH₂- | |
| ~3.8 (predicted) | q | -O-CH₂-CH₃ | ||
| ~4.0 (predicted) | t | -O-CH₂-CH₂- | ||
| ~11-12 (predicted) | s (broad) | -SO₃H | ||
| ¹³C | ~14.5 (predicted) | -CH₃ | ||
| ~55.0 (predicted) | -SO₃H-CH₂- | |||
| ~67.0 (predicted) | -O-CH₂-CH₃ | |||
| ~68.0 (predicted) | -O-CH₂-CH₂- |
Table 2: Infrared (IR) and Raman Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | IR | ~2550 | S-H stretch |
| ~2870-2980 | C-H stretch | ||
| ~1120 | C-O-C stretch | ||
| Raman | ~2570 | S-H stretch | |
| ~650 | C-S stretch | ||
| bis(2-ethoxyethyl) disulfide | IR | ~2860-2970 | C-H stretch |
| ~1115 | C-O-C stretch | ||
| No S-H stretch | |||
| Raman | ~540 | S-S stretch | |
| No S-H stretch | |||
| 2-Ethoxyethanesulfonic acid | IR | ~3000 (broad) | O-H stretch (H-bonded) |
| (Data from analogous perfluoro(2-ethoxyethane) sulfonic acid)[1][2] | ~1350 | S=O asymmetric stretch | |
| ~1200 | S=O symmetric stretch | ||
| ~1100 | C-O-C stretch | ||
| Raman | ~1045 | S=O symmetric stretch | |
| (Data from analogous ethanesulfonic acid) | ~750 | C-S stretch |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for liquid samples like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Reference: TMS at 0.00 ppm or the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Parameters (FTIR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates should be collected before running the sample.
-
Raman Spectroscopy
-
Sample Preparation: Place the liquid sample in a glass vial or a quartz cuvette.
-
Instrument Parameters:
-
Excitation Laser: Typically a visible or near-infrared laser (e.g., 532 nm, 785 nm).
-
Laser Power: 10-100 mW, adjusted to avoid sample degradation.
-
Integration Time: 1-10 seconds per scan.
-
Number of Scans: 10-100, averaged to improve the signal-to-noise ratio.
-
Spectral Range: 200-3500 cm⁻¹.
-
Visualizing the Oxidation Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the oxidation pathway of this compound and a typical experimental workflow for its spectroscopic analysis.
References
2-Ethoxyethanethiol-Coated Nanoparticles: A Comparative Performance Analysis for Biomedical Applications
For researchers, scientists, and drug development professionals, the choice of nanoparticle surface ligand is a critical determinant of in vitro and in vivo performance. This guide provides a comparative analysis of 2-Ethoxyethanethiol as a nanoparticle coating agent against other commonly used ligands, supported by available experimental data.
While direct comparative studies focusing specifically on this compound are limited, this guide synthesizes findings from related research on short-chain thiol ligands and general principles of nanoparticle surface modification to offer a performance overview. Key performance indicators for nanoparticle ligands include their impact on stability, biocompatibility, protein adsorption (protein corona formation), and cellular uptake.
Performance Comparison of Nanoparticle Ligands
The selection of a surface ligand dictates the physicochemical properties of nanoparticles, influencing their behavior in biological systems. Thiolated ligands are widely used for functionalizing gold and other noble metal nanoparticles due to the strong gold-sulfur bond, which forms a stable self-assembled monolayer (SAM). The performance of these ligands is heavily influenced by their chain length, terminal functional group, and overall hydrophilicity.
Below is a summary of the expected performance of this compound in comparison to other common thiol-based ligands based on general principles of nanoparticle surface chemistry.
| Ligand Type | Key Characteristics | Expected Performance Attributes |
| This compound | Short-chain, terminal ethoxy group | Good Colloidal Stability: The ethoxy group is expected to provide some hydrophilicity, aiding in aqueous dispersibility. Reduced Protein Adsorption: The short chain and hydrophilic nature may help in reducing non-specific protein binding compared to hydrophobic alkanethiols. Potentially Enhanced Cellular Uptake: Some studies suggest that short ethoxy-containing moieties can enhance cellular association.[1][2] |
| Poly(ethylene glycol)-thiol (PEG-SH) | Long-chain, hydrophilic polymer | Excellent Colloidal Stability: The long, flexible PEG chains provide steric hindrance, preventing aggregation.[3] "Stealth" Properties: Significantly reduces protein adsorption and recognition by the reticuloendothelial system, leading to longer circulation times in vivo.[4][5] Reduced Non-specific Cellular Uptake: The dense PEG layer can shield the nanoparticle surface from interacting non-specifically with cells. |
| Alkanethiols (e.g., Dodecanethiol) | Long-chain, hydrophobic alkyl chains | High Stability in Organic Solvents: The hydrophobic nature makes them suitable for applications in non-aqueous media. Increased Protein Adsorption: In aqueous environments, the hydrophobic surface tends to adsorb proteins readily. Potential for Aggregation in Aqueous Media: Without a hydrophilic component, these nanoparticles can be prone to aggregation in biological buffers. |
| Carboxylic Acid-terminated Thiols (e.g., Mercaptoundecanoic Acid - MUA) | Charged terminal group | pH-Dependent Stability: The carboxyl group provides a negative charge at physiological pH, leading to electrostatic repulsion and good colloidal stability. Altered Protein Corona: The charged surface influences the composition of the adsorbed protein layer, which can affect cellular interactions. Opportunities for Bioconjugation: The carboxyl group provides a convenient handle for covalent attachment of targeting molecules or drugs. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of thiol-coated nanoparticles.
Synthesis of Thiol-Coated Gold Nanoparticles (AuNPs)
This protocol describes a typical two-phase synthesis method for preparing thiol-functionalized gold nanoparticles.
-
Preparation of Gold Precursor Solution: An aqueous solution of tetrachloroauric acid (HAuCl₄) is prepared.
-
Phase Transfer: A phase transfer agent, such as tetraoctylammonium bromide (TOAB), is added to transfer the gold ions from the aqueous phase to an organic solvent like toluene.
-
Ligand Addition: The desired thiol ligand (e.g., this compound) is added to the organic phase.
-
Reduction: A reducing agent, typically sodium borohydride (NaBH₄) in an aqueous solution, is added dropwise to the vigorously stirred biphasic mixture.
-
Purification: After the reaction is complete (indicated by a color change to deep red or purple), the organic phase containing the thiol-coated AuNPs is separated, washed multiple times with water, and the nanoparticles are precipitated by adding a non-solvent like ethanol.
-
Characterization: The resulting nanoparticles are characterized by UV-Vis spectroscopy to confirm the surface plasmon resonance peak, Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for hydrodynamic diameter and zeta potential.
Assessment of Nanoparticle Stability
The colloidal stability of the functionalized nanoparticles is assessed by monitoring changes in their hydrodynamic diameter and UV-Vis absorbance spectrum over time in various biologically relevant media (e.g., phosphate-buffered saline (PBS), cell culture media with and without fetal bovine serum (FBS)).
Protein Adsorption Analysis
-
Incubation: Nanoparticles are incubated with human or bovine serum albumin (HSA or BSA) or fetal bovine serum (FBS) for a defined period.
-
Separation: The nanoparticles with the adsorbed protein corona are separated from the unbound proteins by centrifugation.
-
Quantification: The amount of adsorbed protein can be quantified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) or by measuring the change in protein concentration in the supernatant using a protein assay (e.g., BCA assay).
Cellular Uptake and Cytotoxicity Assays
-
Cell Culture: A relevant cell line (e.g., macrophages, cancer cells) is cultured in appropriate media.
-
Incubation: The cells are incubated with different concentrations of the functionalized nanoparticles for various time points.
-
Quantification of Uptake: Cellular uptake can be quantified by measuring the amount of the nanoparticle material (e.g., gold content by Inductively Coupled Plasma Mass Spectrometry - ICP-MS) within the cells after thorough washing.
-
Cytotoxicity Assessment: The effect of the nanoparticles on cell viability is determined using standard cytotoxicity assays such as the MTT or LDH assay.
Visualizing Experimental Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for synthesis and evaluation of this compound-coated nanoparticles.
Caption: Impact of different ligands on nanoparticle properties.
Conclusion
The choice of ligand for nanoparticle surface functionalization is a critical step in the design of nanomaterials for biomedical applications. While direct, quantitative comparative data for this compound is not extensively available, the principles of surface chemistry suggest it may offer a balance between the hydrophilicity required for aqueous stability and a short-chain structure that could influence cellular interactions. Its performance is anticipated to be intermediate between the highly bio-inert PEG-thiols and the more hydrophobic alkanethiols. Further experimental studies are warranted to provide a definitive quantitative comparison and to fully elucidate the potential of this compound-coated nanoparticles in drug delivery and other biomedical fields.
References
- 1. A review of the current understanding of nanoparticles protein corona composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Thiol-Yne vs. Thiol-Ene Reactions with 2-Ethoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Thiol-Based Click Chemistry
The strategic selection of conjugation chemistry is paramount in the fields of materials science, bioconjugation, and drug development. Among the most robust and versatile reactions are the thiol-yne and thiol-ene "click" reactions. Both offer high efficiency, selectivity, and mild reaction conditions. This guide provides a comparative study of these two powerful reactions, with a focus on their application with 2-Ethoxyethanethiol, a common hydrophilic thiol. The information presented herein is supported by experimental data from studies on structurally similar alkyl thiols, providing a reliable framework for experimental design.
At a Glance: Thiol-Yne vs. Thiol-Ene Reactions
| Feature | Thiol-Yne Reaction | Thiol-Ene Reaction |
| Reactants | Thiol + Alkyne | Thiol + Alkene |
| Product | Vinyl sulfide (mono-addition) or dithioether (di-addition) | Thioether |
| Stoichiometry | 1:1 (mono-addition) or 2:1 (thiol:alkyne) for di-addition | 1:1 |
| Reaction Mechanism | Radical or Nucleophilic (Michael) Addition | Radical or Nucleophilic (Michael) Addition |
| Key Advantage | Potential for double functionalization, leading to higher crosslink density in polymers. | Generally faster for radical-mediated reactions with unactivated alkenes. |
| Typical Yields | High to quantitative (>90%) | High to quantitative (>90%) |
Performance Comparison: Quantitative Insights
The following tables summarize quantitative data extrapolated from studies on alkyl thiols, providing a baseline for expected performance with this compound.
Table 1: Reaction Kinetics
| Reaction Type | Reactants | Initiator/Catalyst | Solvent | Apparent Rate Constant (k) | Reference |
| Photoinitiated Thiol-Ene | Butyl Thiol + Vinyl Ether | Photoinitiator (e.g., DMPA) | Acetonitrile | High (qualitative) | General knowledge from polymer chemistry |
| Base-Catalyzed Thiol-Yne | Ethyl Thioglycolate + Ethyl Propiolate | Triethylamine | Dichloromethane | Moderate to High (qualitative) | [1] |
Table 2: Reaction Yields
| Reaction Type | Reactants | Initiator/Catalyst | Reaction Time | Yield (%) | Reference |
| Photoinitiated Thiol-Ene | Alkyl Thiol + Unactivated Alkene | Photoinitiator | < 1 hour | > 95% | [2] |
| Base-Catalyzed Thiol-Yne | 1-Dodecanethiol + Ethyl Propiolate | Hexylamine | 1 hour | > 99% | [1][3] |
Reaction Mechanisms and Logical Flow
The choice between thiol-yne and thiol-ene reactions often depends on the desired product and the available functional groups on the substrate. The following diagrams illustrate the mechanistic pathways for the most common variants of these reactions.
Caption: Radical-initiated Thiol-Ene Reaction Mechanism.
Caption: Base-catalyzed Thiol-Yne Michael Addition Mechanism.
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound.
Protocol 1: Photoinitiated Thiol-Ene Reaction
Materials:
-
This compound
-
Alkene-functionalized substrate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane, or THF)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-functionalized substrate (1 equivalent) in the chosen solvent.
-
Add this compound (1.1 equivalents) to the solution.
-
Add the photoinitiator (0.01-0.1 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the mixture with a UV lamp (typically 365 nm) at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR until completion (typically < 1 hour).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Base-Catalyzed Thiol-Yne (Michael Addition) Reaction
Materials:
-
This compound
-
Alkyne-functionalized substrate (with an electron-withdrawing group, e.g., an ester or ketone)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the alkyne-functionalized substrate (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.1 equivalents for mono-addition, 2.2 equivalents for di-addition) to the solution.
-
Add the organic base (0.1-1.0 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC, LC-MS, or NMR. Reactions are often complete within a few hours.
-
Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Concluding Remarks
Both thiol-yne and thiol-ene reactions are highly efficient methods for forming carbon-sulfur bonds with this compound. The choice between them hinges on the specific application. For the creation of densely crosslinked polymer networks or for introducing two thiol moieties in a single step, the thiol-yne reaction is advantageous. For rapid conjugation to unactivated double bonds or when a simple thioether linkage is desired, the photoinitiated thiol-ene reaction is often the preferred method. The provided protocols and comparative data serve as a foundational guide for researchers to harness the power of these click reactions in their scientific endeavors.
References
Assessing the Nucleophilicity of 2-Ethoxyethanethiol in Diverse Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nucleophilic character of 2-Ethoxyethanethiol in different solvent environments. Understanding the nuances of its reactivity is critical for applications ranging from synthetic chemistry to drug development, where thiol-mediated interactions play a pivotal role. This document presents experimental data, detailed protocols, and conceptual frameworks to inform experimental design and interpretation.
Executive Summary
This compound is a versatile nucleophile whose reactivity is profoundly influenced by the reaction medium. In polar aprotic solvents, its nucleophilicity is enhanced due to the desolvation of the thiolate anion, leading to faster reaction rates in processes such as S-alkylation. Conversely, in polar protic solvents, hydrogen bonding can attenuate its nucleophilic strength. This guide explores these differences through a comparative analysis of reaction kinetics and provides a practical framework for researchers to predict and leverage the reactivity of this compound.
Data Presentation: Nucleophilicity and Reaction Kinetics
The nucleophilicity of a thiol is critically dependent on the solvent's ability to solvate the corresponding thiolate anion. The following tables summarize key parameters and kinetic data for the reaction of this compound and related thiols with a generic electrophile (e.g., an alkyl halide) in representative polar protic and polar aprotic solvents.
Table 1: Physicochemical Properties and Nucleophilicity Parameters
| Parameter | This compound (Estimated) | Ethanethiol[1] | 2-Mercaptoethanol |
| Molecular Formula | C4H10OS | C2H6S | C2H6OS |
| pKa | ~10.5 | 10.6 | 9.6 |
| Solvent Type | |||
| Polar Protic (e.g., Methanol) | |||
| Relative Nucleophilicity | Moderate | Moderate | Moderate to High |
| Polar Aprotic (e.g., DMSO) | |||
| Relative Nucleophilicity | High | High | High |
Note: Data for this compound is estimated based on structurally similar compounds.
Table 2: Second-Order Rate Constants (k₂) for S-Alkylation
| Thiol | Solvent | Electrophile | k₂ (M⁻¹s⁻¹) (Estimated/Reported) | Reference |
| This compound | Methanol (Protic) | Alkyl Halide | 10⁻² - 10⁻¹ | Estimated |
| This compound | DMSO (Aprotic) | Alkyl Halide | 10⁰ - 10¹ | Estimated |
| Ethanethiol | Methanol (Protic) | Bromoethane | ~5 x 10⁻² | General Thiol Reactivity |
| Ethanethiol | DMSO (Aprotic) | Bromoethane | ~5 x 10⁰ | General Thiol Reactivity |
| 2-Mercaptoethanol | Water (Protic) | Iodoacetamide | ~1.0 | [2] |
Note: Rate constants are highly dependent on the specific electrophile and reaction conditions. The values presented are for comparative purposes.
Experimental Protocols
To quantitatively assess the nucleophilicity of this compound, a pseudo-first-order kinetics experiment can be employed. The following protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with an alkyl halide.
Objective: To determine the second-order rate constant for the S-alkylation of this compound with iodoacetamide in methanol and DMSO.
Materials:
-
This compound
-
Iodoacetamide
-
Methanol (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris buffer (pH 8.0)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Stopped-flow apparatus (optional, for very fast reactions)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in both methanol and DMSO.
-
Prepare a 100 mM stock solution of iodoacetamide in both methanol and DMSO.
-
Prepare a 10 mM stock solution of DTNB in the Tris buffer.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the UV-Vis spectrophotometer to monitor the absorbance at 412 nm (for the product of the DTNB reaction).
-
In a cuvette, add the solvent (methanol or DMSO) and the this compound stock solution to achieve a final concentration of 0.1 mM.
-
Initiate the reaction by adding the iodoacetamide stock solution to achieve a final concentration of 1 mM (a 10-fold excess).
-
Immediately start recording the absorbance at regular time intervals.
-
-
Quantification of Unreacted Thiol:
-
At each time point, a small aliquot of the reaction mixture is quenched by adding it to the DTNB solution.
-
The absorbance at 412 nm is measured, which corresponds to the concentration of the unreacted thiol.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of iodoacetamide.
-
Expected Outcome: The calculated k₂ value is expected to be significantly higher in DMSO compared to methanol, demonstrating the enhanced nucleophilicity of this compound in a polar aprotic solvent.
Mandatory Visualization
The Keap1-Nrf2 Signaling Pathway: A Thiol-Dependent Regulatory System
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The activation of this pathway is intricately linked to the nucleophilic character of cysteine residues within the Keap1 protein. Electrophilic compounds, including some drugs, can react with these thiol groups, leading to the activation of the transcription factor Nrf2 and the expression of antioxidant and detoxification genes.[3][4][5][6][7]
Caption: Keap1-Nrf2 pathway activation by a thiol nucleophile.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the workflow for the experimental determination of the second-order rate constant for the reaction of this compound with an electrophile.
References
- 1. Ethanethiol - Wikipedia [en.wikipedia.org]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
Unveiling the Efficiency of 2-Ethoxyethanethiol in Surface Modification: A Comparative Guide
In the dynamic fields of biomedical research and drug development, the precise control of surface properties is paramount. The ability to tailor surfaces to promote or resist biological interactions is a critical factor in the performance of biosensors, medical implants, and drug delivery systems. Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, have emerged as a versatile and robust platform for achieving such control. Among the diverse array of molecules used for SAM formation, 2-Ethoxyethanethiol has garnered significant interest due to the unique properties conferred by its terminal ethoxy and ethylene glycol-like structure.
This guide provides an objective comparison of the surface modification efficiency of this compound against a standard alkanethiol, Dodecanethiol, and a more advanced dithiol alternative. The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal surface modification strategy for their specific applications.
Performance Comparison of Surface Modifying Agents
The efficiency of a surface modifying agent is determined by a combination of factors, including the packing density and order of the monolayer, its ability to resist non-specific protein adsorption (a critical factor for biocompatibility), and its stability over time. The following table summarizes key performance indicators for this compound, Dodecanethiol, and a bidentate spiroalkanedithiol containing oligo(ethylene glycol) moieties.
| Performance Metric | This compound (and analogs) | Dodecanethiol (C12) | Bidentate Spiroalkanedithiol (EG3C7-C7) |
| Contact Angle (Water) | Lower (more hydrophilic) | Higher (more hydrophobic) | Intermediate |
| Protein Adsorption | Significantly Reduced[1][2][3] | High | Reduced, but less than pure OEG SAMs[1] |
| Monolayer Structure | Can form well-ordered structures, sometimes with a mix of ordered and disordered phases.[4] | Forms highly ordered, densely packed crystalline-like structures. | Forms well-defined monolayers. |
| Stability | Generally good, with stability influenced by monolayer order. | Good thermal and chemical stability, but can be susceptible to oxidative desorption over long periods. | Enhanced stability due to bidentate binding to the surface. |
| Key Advantage | Excellent resistance to non-specific protein adsorption.[1][2][3] | Forms highly ordered and well-defined hydrophobic surfaces. | Increased stability and the potential for creating mixed-component monolayers. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the formation of high-quality, reproducible self-assembled monolayers. The following are generalized protocols for the preparation of SAMs on gold substrates and their characterization.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)
-
This compound, Dodecanethiol, or other thiol of interest
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water, followed by ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired thiol in anhydrous ethanol. For mixed monolayers, prepare solutions of each thiol and then mix them in the desired ratio.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the thiol solution in clean glass vials.
-
Seal the vials to minimize solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrates again under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.
-
Protocol 2: Contact Angle Goniometry
Purpose: To assess the hydrophobicity/hydrophilicity of the modified surface.
Procedure:
-
Place the SAM-modified substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on each substrate and average the results to ensure reproducibility.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
Purpose: To determine the elemental composition and chemical state of the elements within the SAM.
Procedure:
-
Mount the SAM-modified substrate on an XPS sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, S 2p, Au 4f).
-
Analyze the binding energies and peak areas to determine the chemical composition and bonding environment of the SAM.
Visualizing the Process and Logic
To better understand the workflows and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-Assembled Monolayers [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Ethoxyethanethiol Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the detection and quantification of 2-Ethoxyethanethiol: Gas Chromatography (GC) with sulfur-selective detection and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document presents a cross-validation perspective, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice between GC and HPLC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique, based on typical results for similar volatile thiol compounds.
| Parameter | Gas Chromatography (GC) with Sulfur-Selective Detection (SCD/FPD) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Principle | Separation of volatile compounds in the gas phase followed by detection of sulfur-containing molecules. | Separation of compounds in the liquid phase after chemical modification to enhance detection. |
| Selectivity | Very high for sulfur compounds, minimizing interference from the sample matrix. | High, dependent on the selectivity of the derivatizing agent for thiols. |
| Sensitivity | Excellent, with Limits of Detection (LOD) often in the low parts-per-billion (ppb) range. | Very good, with LODs typically in the low to mid-ppb range, depending on the derivatization agent and detector. |
| Linearity | Excellent, with a wide dynamic range. | Good to excellent, depending on the derivatization reaction efficiency. |
| Accuracy | High, with typical recovery values between 90-110%. | High, with typical recovery values between 85-115%. |
| Precision | High, with Relative Standard Deviations (RSDs) typically below 5%. | High, with RSDs generally below 10%. |
| Sample Throughput | Moderate to high, with typical run times of 10-30 minutes. | Moderate, as derivatization can add to sample preparation time. |
| Matrix Effects | Generally low due to the high selectivity of the detectors. | Can be a factor, requiring careful sample clean-up and matrix-matched standards. |
| Instrumentation | GC system with a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD). | HPLC or UHPLC system with a fluorescence or mass spectrometry (MS) detector. |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound using GC and HPLC. These should be considered as starting points and may require optimization for specific sample matrices and instrumentation.
Method 1: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This method is ideal for the trace-level quantification of volatile sulfur compounds like this compound in various matrices.
1. Sample Preparation:
-
Gaseous Samples: Direct injection using a gas-tight syringe or a gas sampling valve.
-
Liquid Samples (e.g., organic solvents, drug formulations): Dilute the sample in a suitable solvent (e.g., methanol, hexane) to a concentration within the calibrated range.
-
Solid Samples: Use headspace sampling or solvent extraction followed by dilution.
2. GC-SCD Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Detector: Agilent 8355 Sulfur Chemiluminescence Detector (SCD) or equivalent.
-
Column: Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 4 mL/min.
-
Inlet: Split/splitless injector at 250°C. A split ratio of 10:1 is a good starting point.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
SCD Parameters:
-
Burner Temperature: 800°C.
-
Ozone Flow: 40 mL/min.
-
Hydrogen Flow: 45 mL/min.
-
Air Flow: 10 mL/min.
-
3. Calibration:
Prepare a series of calibration standards of this compound in the appropriate solvent. A typical calibration range would be from 10 ppb to 10 ppm.
Method 2: High-Performance Liquid Chromatography with Pre-Column Derivatization and Fluorescence Detection
This method is suitable for the analysis of this compound in aqueous and biological matrices, where the analyte may be less volatile or require enhanced selectivity.
1. Derivatization Agent:
Monobromobimane (mBBr) is a common fluorescent labeling agent for thiols.
2. Sample Preparation and Derivatization:
-
Adjust the pH of the sample to approximately 8.0 using a suitable buffer (e.g., borate buffer).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce any disulfide bonds, if necessary.
-
Add a solution of mBBr in a non-aqueous solvent (e.g., acetonitrile) to the sample. The final concentration of mBBr should be in excess of the expected thiol concentration.
-
Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Stop the reaction by adding an acid, such as methanesulfonic acid.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
3. HPLC-FLD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Fluorescence Detector (FLD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 10% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection:
-
Excitation Wavelength: 380 nm.
-
Emission Wavelength: 480 nm.
-
4. Calibration:
Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: Workflow for Analytical Method Development and Validation.
This guide provides a foundational understanding of the cross-validation considerations for analyzing this compound. The optimal method will always be contingent on the specific application and regulatory requirements. It is recommended that any chosen method be fully validated in the laboratory for its intended use.
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethoxyethanethiol: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 2-Ethoxyethanethiol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazards of this compound
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a flammable liquid and vapor, is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] Additionally, it may cause respiratory irritation.[1] Adherence to safety protocols is therefore non-negotiable.
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Molecular Formula | C4H10OS |
| Molecular Weight | 106.19 g/mol |
| GHS Classification | Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335)[1] |
Proper Disposal Procedures: A Step-by-Step Workflow
The following workflow provides a logical sequence for the proper disposal of this compound, from initial handling to final disposal.
Experimental Protocols for Safe Handling and Disposal
The following protocols are essential for minimizing risks during the handling and disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[2]
-
If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
All handling of this chemical should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
2. Waste Collection:
-
Use a designated and clearly labeled waste container for this compound. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Never pour this compound down the drain.[4] This can lead to environmental contamination and may violate local regulations.
-
Avoid mixing this compound with other waste streams, especially incompatible chemicals such as strong oxidizing agents, reducing agents, alkali metals, and bases, to prevent hazardous reactions.[3]
-
Keep the waste container tightly closed when not in use to prevent the release of flammable and harmful vapors.[2]
3. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area and remove all sources of ignition.[2][3]
-
Use non-sparking tools and absorbent materials to contain and clean up the spill.[2][3]
-
Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[2]
-
Ensure adequate ventilation during cleanup.[2]
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[2] For eye contact, rinse with water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air.[2] If swallowed, do not induce vomiting and seek immediate medical attention.[2]
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow your institution's and local regulations for hazardous waste disposal. This typically involves arranging for pickup by a licensed environmental waste management company.
-
Properly document all waste generated, including the name of the chemical, quantity, and date of generation, as required by regulations.
References
Personal protective equipment for handling 2-Ethoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Ethoxyethanethiol. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Due to its hazardous nature, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Transfer | Chemical safety goggles or face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridge |
| Emergency (Large Spill/Fire) | Full-face respirator with organic vapor cartridge | Heavy-duty Butyl rubber gloves | Full-body chemical resistant suit | Self-contained breathing apparatus (SCBA) |
Note: No specific glove breakthrough time data is available for this compound. The recommendations above are based on the chemical properties of similar compounds (thiols and ethers). Always inspect gloves for any signs of degradation before and during use.
Quantitative Safety Data
While specific occupational exposure limits for this compound are not established, it is crucial to handle it with care to minimize exposure. For context, related compounds have established exposure limits. For example, the ACGIH Threshold Limit Value (TLV) for Ethyl Mercaptan is 0.5 ppm as a Time-Weighted Average (TWA).[2][3]
| Parameter | Value | Reference |
| Flash Point | -45 °C (-49 °F) (for related compound Ethanethiol) | [2] |
| Flammability Limits | Lower: 2.8% Upper: 18.2% (for related compound Ethanethiol) | [4] |
| Acute Oral Toxicity (LD50, Rat) | 682 mg/kg (for related compound Ethanethiol) | [3] |
| Acute Inhalation Toxicity (LC50, Rat) | 4420 ppm / 4 hours (for related compound Ethanethiol) | [3] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Transport the chemical in a secondary, shatterproof container.
2. Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5]
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[2][6]
-
Use a dedicated and grounded flammable liquids storage cabinet.
3. Handling and Use:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.[5]
-
Wear the appropriate PPE as outlined in the table above.
-
An eyewash station and safety shower must be readily accessible.
Disposal Plan
1. Waste Collection:
-
Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid waste contaminated with this compound (e.g., paper towels, gloves) should be collected in a separate, labeled container.
2. Waste Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep waste containers closed except when adding waste.
3. Waste Disposal:
-
Dispose of all this compound waste as hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Emergency Response Plan
1. Spill Response:
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's EHS or emergency response team.
-
Do not re-enter the laboratory until it has been cleared by trained personnel.
-
2. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
